Product packaging for 2-Nitrobutyl methacrylate(Cat. No.:CAS No. 17977-11-6)

2-Nitrobutyl methacrylate

Cat. No.: B097368
CAS No.: 17977-11-6
M. Wt: 187.19 g/mol
InChI Key: DOEOZIKIOFMZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrobutyl methacrylate (CAS 17977-11-6) is a specialized methacrylate monomer with a nitro-functional group on the butyl chain. With a molecular formula of C8H13NO4 and a molecular weight of 187.19 g/mol, this compound is primarily valued in research for the synthesis of nitrofunctional acrylate copolymers . Its main research application lies in the development of advanced binder compositions and polymers, where the incorporation of the nitro group can impart specific desired properties to the resulting materials . The synthesis of this compound can be efficiently achieved via a transesterification route, where a common methacrylate ester, such as methyl methacrylate, is reacted with 2-nitrobutanol in the presence of a catalyst (e.g., basic or organometallic catalysts like zirconium acetylacetonate) and a free radical inhibitor (e.g., phenothiazine) . This method is often preferred over direct esterification as it provides a cleaner route and allows the reaction to be driven to completion by removing the methanol byproduct . The monomer is susceptible to free radical polymerization, which can be initiated by common initiators like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) . Researchers can utilize this compound to explore the creation of structurally controlled polymers, potentially leveraging the electron-withdrawing nature of the nitro group to influence polymerization kinetics and the final properties of the polymer, such as its reactivity, cohesion, and adhesion characteristics . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO4 B097368 2-Nitrobutyl methacrylate CAS No. 17977-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17977-11-6

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-nitrobutyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H13NO4/c1-4-7(9(11)12)5-13-8(10)6(2)3/h7H,2,4-5H2,1,3H3

InChI Key

DOEOZIKIOFMZJE-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C(=C)C)[N+](=O)[O-]

Canonical SMILES

CCC(COC(=O)C(=C)C)[N+](=O)[O-]

Other CAS No.

17977-11-6

Origin of Product

United States

Foundational & Exploratory

synthesis and properties of 2-Nitrobutyl methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Properties of 2-Nitrobutyl Methacrylate

Introduction

This compound is a functional monomer that incorporates a nitro group into a methacrylate backbone. This unique combination of functional groups imparts specific chemical properties, making it a valuable component in the synthesis of specialized polymers. The presence of the nitro group can enhance the energetic properties of the resulting polymers, making them suitable for applications as energetic binders. Additionally, the methacrylate group allows for polymerization through conventional free-radical methods, as well as controlled radical polymerization techniques. This guide provides a comprehensive overview of the synthesis, properties, and polymerization of this compound, intended for researchers and professionals in materials science and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: direct esterification and transesterification.

Direct Esterification

Direct esterification is a conventional method that involves the reaction of methacrylic acid with 2-nitrobutanol in the presence of an acid catalyst, such as sulfuric acid or polymeric phosphoric acid.[1] To drive the reaction to completion, a hydrocarbon solvent that forms an azeotrope with the water produced as a byproduct is often employed.[1] A significant drawback of this method, particularly on a commercial scale, is the need to remove the strong acid catalyst, which can generate undesirable waste streams.[1][2]

Transesterification

Transesterification has emerged as a more favorable and commercially viable route for synthesizing this compound.[1] This method involves the reaction of a methacrylate ester, typically methyl methacrylate (MMA), with 2-nitrobutanol.[1] The reaction is conducted in the presence of a transesterification catalyst and a free radical inhibitor to prevent premature polymerization.[1] The equilibrium of the reaction is shifted towards the product by removing the methanol byproduct, often through azeotropic distillation.[1]

The general reaction is as follows: Methyl Methacrylate + 2-Nitrobutanol → this compound + Methanol[1]

Properties of this compound

The chemical structure of this compound, with its nitro group and methacrylic moiety, gives it unique properties.[1]

PropertyValueReference
Molecular Formula C8H13NO4[1]
Molecular Weight 187.19 g/mol [1]
CAS Number 17977-11-6[1]
IUPAC Name 2-nitrobutyl 2-methylprop-2-enoate[1]
InChI Key DOEOZIKIOFMZJE-UHFFFAOYSA-N[1]

Polymerization of this compound

This compound readily undergoes conventional free-radical polymerization.[1] The polymerization process is influenced by factors such as temperature, initiator concentration, and the presence of inhibitors. Higher temperatures generally lead to a faster polymerization rate but may result in a lower average molecular weight.[1]

The monomer can also be copolymerized with other acrylate and methacrylate monomers, such as methyl acrylate, ethyl acrylate, butyl acrylate, methyl methacrylate (MMA), and butyl methacrylate (BMA), to tailor the properties of the resulting copolymer.[1] For instance, incorporating styrene as a comonomer can increase the glass transition temperature (Tg) and improve the hardness of the polymer.[1] Advanced techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) offer precise control over the polymer's molecular weight and architecture.[1]

Experimental Protocols

Synthesis of this compound via Transesterification

Materials:

  • 2-nitrobutanol

  • Methyl methacrylate (MMA)

  • Zirconium acetylacetonate (catalyst)[2]

  • Phenothiazine (free radical inhibitor)[2]

  • Toluene (solvent)[1]

Procedure:

  • A reaction flask is equipped with a stirrer, thermometer, distillation head, and reflux splitter.

  • 2-nitrobutanol and toluene are added to the flask.

  • The mixture is heated to remove any water via azeotropic distillation.[2]

  • The solution is cooled, and phenothiazine, methyl methacrylate, and zirconium acetylacetonate are added.[2]

  • The reaction mixture is heated to a temperature between 90°C and 120°C under reduced pressure (e.g., 400-700 mmHg).[2]

  • The methanol byproduct, along with excess MMA, is collected as a distillate.

  • After the reaction is complete, the remaining toluene and unreacted MMA are removed using a rotary evaporator to yield the crude product.[2]

  • The product can be further purified if necessary.

Free-Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (initiator)

  • Toluene or another suitable solvent

Procedure:

  • The this compound monomer and solvent are placed in a reaction vessel.

  • The initiator (e.g., AIBN) is added to the mixture.

  • The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

  • The reaction vessel is sealed and heated to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN).

  • The polymerization is allowed to proceed for a specified time to achieve the desired conversion.

  • The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.

Visualizations

Synthesis_of_2_Nitrobutyl_methacrylate_via_Direct_Esterification cluster_reactants Reactants cluster_products Products Methacrylic_Acid Methacrylic Acid Product This compound Methacrylic_Acid->Product + 2-Nitrobutanol 2_Nitrobutanol 2-Nitrobutanol Water Water Product->Water + H2O Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Product

Caption: Direct Esterification Synthesis of this compound.

Synthesis_of_2_Nitrobutyl_methacrylate_via_Transesterification cluster_reactants Reactants cluster_products Products Methyl_Methacrylate Methyl Methacrylate Product This compound Methyl_Methacrylate->Product + 2-Nitrobutanol 2_Nitrobutanol 2-Nitrobutanol Methanol Methanol Product->Methanol + Methanol Catalyst Transesterification Catalyst (e.g., Zirconium acetylacetonate) Catalyst->Product

Caption: Transesterification Synthesis of this compound.

Free_Radical_Polymerization Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation Growing_Chain Growing Polymer Chain (P•) Radical->Growing_Chain Propagation + M Monomer This compound (M) Growing_Chain->Growing_Chain Polymer Poly(this compound) Growing_Chain->Polymer Termination

Caption: Free-Radical Polymerization of this compound.

References

characterization of 2-Nitrobutyl methacrylate monomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Characterization of 2-Nitrobutyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a functional monomer that incorporates a nitro group into a methacrylate backbone. This unique combination of a polymerizable acrylic moiety and a polar, electron-withdrawing nitro group makes it a valuable building block for the synthesis of specialty polymers. The presence of the nitro group can significantly influence the physicochemical properties of the resulting polymers, including their polarity, thermal stability, and reactivity. This guide provides a comprehensive overview of the characterization, synthesis, and polymerization of this compound, with a focus on its potential applications in advanced materials and drug development.

Physicochemical and Spectroscopic Characterization

The fundamental properties of this compound are summarized below. While complete, experimentally verified spectroscopic data is not widely available in public literature, the expected characteristics can be predicted based on its chemical structure and comparison with analogous methacrylate compounds.

Core Properties

A summary of the core physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name 2-nitrobutyl 2-methylprop-2-enoate
CAS Number 17977-11-6
Molecular Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
Canonical SMILES CCC(COC(=O)C(=C)C)--INVALID-LINK--[O-]

| InChI Key | DOEOZIKIOFMZJE-UHFFFAOYSA-N | |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for confirming the chemical structure and purity of the monomer. Table 2 outlines the expected spectral data based on the known properties of its functional groups.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Peaks / Signals Interpretation Reference(s)
FT-IR ~1720 cm⁻¹ (strong) C=O stretch of the ester
~1636 cm⁻¹ C=C stretch of the methacrylate
~1530 cm⁻¹ (strong) Asymmetric N-O stretch of the nitro group
~1350 cm⁻¹ (strong) Symmetric N-O stretch of the nitro group
~1150 cm⁻¹ C-O stretch of the ester
¹H-NMR ~6.1 ppm and ~5.5 ppm Vinylic protons (=CH₂)
~4.8 ppm (m) -CH(NO₂) proton
~4.2 ppm (m) -CH₂-O- protons of the ester linkage
~1.9 ppm (s) Methyl protons (-CH₃) on the double bond
~1.8 ppm (m) Methylene protons (-CH₂-) of the butyl group
~1.0 ppm (t) Terminal methyl protons (-CH₃) of the butyl group
¹³C-NMR ~166 ppm Carbonyl carbon (C=O)
~136 ppm Quaternary vinylic carbon
~126 ppm Methylene vinylic carbon (=CH₂)
~85 ppm Carbon bearing the nitro group (-CH(NO₂)-)
~68 ppm Methylene carbon of the ester linkage (-CH₂-O-)
~25 ppm Methylene carbon of the butyl group
~18 ppm Methyl carbon on the double bond
~10 ppm Terminal methyl carbon of the butyl group

| Mass Spec. | 187.19 m/z | Molecular Ion [M]⁺ | |

Synthesis and Polymerization Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including direct esterification of methacrylic acid with 2-nitrobutanol or the reaction of methacryloyl chloride with 2-nitrobutanol. However, transesterification has emerged as a preferred and commercially viable method.

This protocol describes the synthesis of this compound by transesterifying methyl methacrylate (MMA) with 2-nitrobutanol.

Materials:

  • 2-Nitrobutanol

  • Methyl methacrylate (MMA)

  • Toluene (or other suitable solvent)

  • Zirconium acetylacetonate (catalyst)

  • Phenothiazine or Hydroquinone (free radical inhibitor)

  • Methanol

Procedure:

  • To a 4-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, add 2-nitrobutanol (1.0 mol), methyl methacrylate (3.0 mol, as reactant and solvent), and a free radical inhibitor (e.g., phenothiazine, ~70 mg).

  • Add the transesterification catalyst, zirconium acetylacetonate (0.015 mol).

  • Heat the resulting solution to approximately 100°C under reduced pressure (e.g., 400-500 mmHg).

  • Continuously remove the methanol/MMA azeotrope by distillation to drive the reaction equilibrium toward the product.

  • Monitor the reaction progress by observing the distillation vapor temperature. A drop in temperature indicates the completion of the reaction.

  • After cooling, the crude product can be purified by vacuum distillation to remove unreacted starting materials and the solvent.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Purification reactants 2-Nitrobutanol + Methyl Methacrylate + Inhibitor mixing Combine in Reaction Flask reactants->mixing catalyst Zirconium Acetylacetonate catalyst->mixing heating Heat to 100°C (Reduced Pressure) mixing->heating distillation Distill off Methanol/MMA Azeotrope heating->distillation crude Crude Product distillation->crude final_product Pure 2-Nitrobutyl Methacrylate purification Vacuum Distillation crude->purification purification->final_product

Figure 1: Synthesis of this compound via Transesterification.
Polymerization

This compound readily undergoes conventional free-radical polymerization. The protocol below is a general procedure for bulk free-radical polymerization that can be adapted for this monomer.

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Methanol (for precipitation)

  • Acetone (for dissolution)

  • Reaction vial or test tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Purify the this compound monomer by passing it through an alumina column to remove any inhibitor.

  • Place the desired amount of monomer into a reaction vial.

  • Add the radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the monomer).

  • Seal the vial with a rubber septum and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes, or by several freeze-pump-thaw cycles.

  • Place the sealed vial in a thermostated oil bath set to the desired reaction temperature (e.g., 60-70°C for AIBN).

  • Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase significantly.

  • To stop the reaction, cool the vial in an ice bath and expose the contents to air.

  • Dissolve the resulting viscous polymer in a suitable solvent, such as acetone.

  • Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Polymerization_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (AIBN) Decomposes (Heat) radicals Primary Radicals (R•) initiator->radicals Δ add_monomer Radical-Monomer Adduct (R-M•) radicals->add_monomer + Monomer (M) chain_growth Macroradical Growth (R-M(n)•) add_monomer->chain_growth + (n-1)M combination Combination chain_growth->combination R-M(n)• + •M(m)-R disproportionation Disproportionation chain_growth->disproportionation R-M(n)• + •M(m)-R final_polymer Final Polymer combination->final_polymer Forms R-M(n+m)-R disproportionation->final_polymer Forms R-M(n) + R-M(m)

Figure 2: Key Stages of Free-Radical Polymerization.

Applications and Relevance to Drug Development

While this compound is utilized in applications such as energetic binders where the nitro group contributes to the material's energy content, its potential in the biomedical field, though less explored, is significant. The unique properties imparted by the nitro group offer intriguing possibilities for the design of advanced drug delivery systems.

Role of Functional Polymers in Drug Delivery

Polymeric drug delivery systems are designed to improve the therapeutic efficacy of drugs by enhancing their stability, increasing bioavailability, and enabling controlled or targeted release. Functional groups on the polymer backbone play a critical role in dictating these properties. They can be used to:

  • Tune Hydrophilicity/Hydrophobicity: Control the formation of micelles or nanoparticles for drug encapsulation.

  • Provide Conjugation Sites: Act as handles for attaching targeting ligands or drugs.

  • Modulate Drug-Carrier Interactions: Influence drug loading capacity and release kinetics through hydrogen bonding, dipole-dipole, or other non-covalent interactions.

Potential of Nitro-Functionalized Polymers

The nitro group is a strong electron-withdrawing and highly polar moiety that can be leveraged in polymer design for drug delivery.

  • Enhanced Drug Interaction: The polarity of the nitro group can promote favorable interactions with specific drug molecules, potentially enhancing drug loading into polymeric nanoparticles or micelles.

  • Bioreductive Activation: In medicinal chemistry, the nitro group, particularly on aromatic rings, is often used as a "pro-drug" trigger. Under hypoxic conditions found in tumors, nitroreductase enzymes can reduce the nitro group, leading to the release of an active drug or a change in the polymer's structure. While the bioreduction of aliphatic nitro groups (as in poly(this compound)) is less common, this remains a potential area for investigation.

  • Modulation of Adhesion: Nitro-functionalization of bioadhesive molecules like dopamine has been shown to alter their cross-linking chemistry and enhance adhesion to biological tissues, especially under acidic conditions. This suggests that polymers incorporating this compound could be explored for developing mucoadhesive drug delivery systems.

  • Nitric Oxide Release: While chemically distinct, polymers containing nitro groups are conceptually related to nitric oxide (NO) releasing materials, which have significant antimicrobial and antibiofilm applications. Further chemical modification of the nitro group post-polymerization could potentially create pathways to NO-releasing platforms.

Drug_Delivery_Concept cluster_synthesis Polymer Synthesis cluster_assembly Self-Assembly cluster_loading Drug Encapsulation monomer This compound + Co-monomers polymerization Polymerization monomer->polymerization polymer Amphiphilic Block Copolymer polymerization->polymer assembly Self-assembles in Aqueous Solution polymer->assembly micelle Polymeric Micelle assembly->micelle loading Drug Loading micelle->loading drug Hydrophobic Drug drug->loading micelle_core Hydrophobic Core (Drug Reservoir) loading->micelle_core micelle_shell Hydrophilic Shell (Nitro Groups Exposed) loading->micelle_shell

Figure 3: Conceptual Workflow for a Nitro-Functionalized Drug Delivery System.

Conclusion

This compound is a versatile monomer with well-defined physicochemical properties. Its synthesis is achievable through established methods like transesterification, and it readily undergoes free-radical polymerization to form functional polymers. While its primary applications have been in materials science, the unique polarity and reactivity of the nitro group present compelling opportunities for research in the biomedical field. For drug development professionals, polymers derived from this monomer offer a platform for creating novel drug carriers with tailored properties for enhanced drug loading, controlled release, and targeted delivery, meriting further investigation.

physical and chemical properties of 2-Nitrobutyl methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and polymerization properties of 2-Nitrobutyl methacrylate. The information is intended to support research and development activities in materials science and related fields.

Core Properties

This compound is a functional monomer possessing both a polymerizable methacrylate group and a nitro-functionalized butyl chain. These features make it a candidate for the synthesis of specialty polymers with tailored properties.

Physical and Chemical Properties
PropertyThis compoundn-Butyl Methacrylate (for comparison)
Molecular Formula C₈H₁₃NO₄C₈H₁₄O₂
Molecular Weight 187.19 g/mol [1]142.20 g/mol
Density Data not available0.894 g/cm³ at 20 °C
Boiling Point Data not available162-165 °C
Melting Point Data not available-75 °C
Solubility Data not availableInsoluble in water; soluble in many organic solvents.
CAS Number 17977-11-6[2]97-88-1

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with transesterification being a commonly employed method due to its efficiency.[2]

Synthesis via Transesterification

A detailed experimental protocol for the synthesis of this compound via transesterification of a nitroalcohol with a methacrylate compound is described in patent literature.[3]

Experimental Protocol:

  • Reactants and Reagents:

    • 2-Nitrobutanol

    • Methyl methacrylate (MMA)

    • Zirconium acetylacetonate (catalyst)[3]

    • Phenothiazine (free radical inhibitor)[3]

    • Toluene (solvent)[3]

  • Procedure:

    • To a 1000 ml 4-necked flask equipped with a stirrer, thermometer, distillation head, and reflux splitter, add 2-nitrobutanol and toluene.[3]

    • Heat the mixture to 100 °C under reduced pressure (e.g., 400 mmHg) to remove water via azeotropic distillation.[3]

    • Cool the reaction mixture to 50-60 °C.[3]

    • Add phenothiazine, methyl methacrylate, and zirconium acetylacetonate to the flask.[3]

    • Heat the reaction mixture to 120 °C under reduced pressure (e.g., 700 mmHg).[3]

    • Collect the distillate (a mixture of methanol and methyl methacrylate) over a period of several hours.[3]

    • Monitor the reaction progress by analyzing the pot residue for the conversion of the starting nitro alcohol.[3]

    • Upon completion, remove excess methyl methacrylate and any unreacted starting materials by vacuum distillation to yield the purified this compound monomer.[3]

  • Purification:

    • The crude product can be purified by vacuum distillation to achieve a purity of >95%.[3]

Synthesis_Workflow Synthesis of this compound via Transesterification cluster_reactants Reactants & Reagents cluster_process Reaction & Purification 2-Nitrobutanol 2-Nitrobutanol Reaction_Setup Reaction Setup in 4-necked flask 2-Nitrobutanol->Reaction_Setup Methyl Methacrylate Methyl Methacrylate Reactant_Addition Addition of Catalyst, Inhibitor, and MMA Methyl Methacrylate->Reactant_Addition Zirconium acetylacetonate (catalyst) Zirconium acetylacetonate (catalyst) Zirconium acetylacetonate (catalyst)->Reactant_Addition Phenothiazine (inhibitor) Phenothiazine (inhibitor) Phenothiazine (inhibitor)->Reactant_Addition Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction_Setup Azeotropic_Distillation Azeotropic Distillation (100°C, 400 mmHg) Reaction_Setup->Azeotropic_Distillation Azeotropic_Distillation->Reactant_Addition Transesterification Transesterification Reaction (120°C, 700 mmHg) Reactant_Addition->Transesterification Distillate_Collection Collection of Methanol/MMA Distillate Transesterification->Distillate_Collection Purification Vacuum Distillation Distillate_Collection->Purification Final_Product This compound Purification->Final_Product >95% pure this compound

Synthesis of this compound.

Polymerization of this compound

This compound can undergo polymerization through various radical mechanisms to form homopolymers or be incorporated into copolymers. The presence of the nitro group may influence the polymerization kinetics and the properties of the resulting polymer.

Free-Radical Polymerization

Conventional free-radical polymerization is a straightforward method for polymerizing this compound.[2]

Experimental Protocol (General):

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

    • An appropriate solvent (e.g., toluene, anisole)

  • Procedure:

    • Dissolve the desired amount of this compound and the initiator in the chosen solvent in a reaction vessel (e.g., a Schlenk flask).

    • De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

    • Place the sealed reaction vessel in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time.

    • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration and dry it under vacuum.

FRP_Workflow Free-Radical Polymerization of this compound cluster_components Components cluster_procedure Procedure Monomer This compound Dissolution Dissolve Monomer and Initiator in Solvent Monomer->Dissolution Initiator AIBN or BPO Initiator->Dissolution Solvent Toluene or Anisole Solvent->Dissolution Degassing Freeze-Pump-Thaw Cycles Dissolution->Degassing Polymerization Heat to 60-80°C Degassing->Polymerization Termination Cool and Expose to Air Polymerization->Termination Precipitation Precipitate in Non-Solvent Termination->Precipitation Isolation Filter and Dry Precipitation->Isolation Final_Polymer Poly(this compound) Isolation->Final_Polymer Poly(this compound) ATRP_Workflow ATRP of this compound cluster_reagents Reagents cluster_protocol Protocol Monomer This compound Complex_Formation Form Cu/Ligand Complex Monomer->Complex_Formation Initiator Ethyl α-bromoisobutyrate Initiation Add Initiator to Start Initiator->Initiation Catalyst CuBr Inert_Atmosphere Establish Inert Atmosphere Catalyst->Inert_Atmosphere Ligand PMDETA Ligand->Complex_Formation Solvent Anisole Solvent->Complex_Formation Inert_Atmosphere->Complex_Formation Complex_Formation->Initiation Polymerization Heat to 60-90°C Initiation->Polymerization Termination Cool and Expose to Air Polymerization->Termination Purification Remove Catalyst Termination->Purification Isolation Precipitate and Dry Purification->Isolation Final_Polymer Poly(this compound) Isolation->Final_Polymer Well-defined Polymer RAFT_Workflow RAFT Polymerization of this compound cluster_materials Materials cluster_steps Steps Monomer This compound Stock_Solution Prepare Monomer/Initiator Stock Solution Monomer->Stock_Solution RAFT_Agent Dithiobenzoate or Trithiocarbonate Reaction_Mixture Combine Stock Solution with RAFT Agent RAFT_Agent->Reaction_Mixture Initiator AIBN Initiator->Stock_Solution Solvent Benzene or Toluene Solvent->Stock_Solution Stock_Solution->Reaction_Mixture Degassing Freeze-Evacuate-Thaw Cycles Reaction_Mixture->Degassing Polymerization Heat to ~60°C Degassing->Polymerization Termination Cool to Stop Polymerization->Termination Purification Precipitation Termination->Purification Final_Polymer Poly(this compound) Purification->Final_Polymer Controlled Polymer

References

An In-depth Technical Guide to 2-Nitrobutyl Methacrylate: Synthesis, Polymerization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobutyl methacrylate is a functional monomer that holds potential for the development of advanced polymers with tailored properties. The presence of both a polymerizable methacrylate group and a nitro functional group on the butyl chain imparts unique chemical characteristics, making it a molecule of interest for materials science and potentially for biomedical applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and polymerization protocols, and a prospective look into its applications, particularly within the sphere of drug development.

Core Properties of this compound

This compound, with the IUPAC name 2-nitrobutyl 2-methylprop-2-enoate, is a specialty monomer. Its core chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 17977-11-6[1]
Molecular Formula C₈H₁₃NO₄[1]
Molecular Weight 187.19 g/mol [1]
IUPAC Name 2-nitrobutyl 2-methylprop-2-enoate[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with transesterification being a commonly employed and commercially viable method.

Transesterification

This method involves the reaction of a readily available methacrylate ester, such as methyl methacrylate (MMA), with 2-nitrobutanol in the presence of a suitable catalyst.[1] The general reaction scheme is as follows:

Methyl Methacrylate + 2-Nitrobutanol → this compound + Methanol[1]

Experimental Protocol: Transesterification Synthesis

This protocol is a generalized procedure based on established methods for the transesterification of (meth)acrylate compounds with nitroalcohols.

Materials:

  • Methyl methacrylate (MMA)

  • 2-Nitrobutanol

  • Zirconium acetylacetonate (or another suitable transesterification catalyst)

  • Phenothiazine (or another free-radical inhibitor)

  • Toluene (optional, as a solvent)

Equipment:

  • A four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, distillation head, and a reflux splitter.

  • Heating mantle

  • Vacuum pump

Procedure:

  • To the reaction flask, add 2-nitrobutanol, an excess of methyl methacrylate, a catalytic amount of zirconium acetylacetonate, and a small quantity of phenothiazine to inhibit premature polymerization.[2]

  • Heat the mixture to a temperature between 70°C and 125°C.[2] The reaction can be conducted at atmospheric or reduced pressure (e.g., 400-760 mm Hg).[2]

  • Continuously remove the methanol byproduct by distillation to drive the equilibrium towards the product side. The progress of the reaction can be monitored by the amount of methanol collected.

  • Upon completion of the reaction (indicated by the cessation of methanol distillation), allow the mixture to cool to room temperature.

  • Remove the excess methyl methacrylate and any unreacted 2-nitrobutanol by vacuum distillation.

  • The crude product can be further purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.

Table 1: Typical Transesterification Reaction Parameters

ParameterValueReference
Reactants Methyl Methacrylate, 2-Nitrobutanol[1]
Catalyst Zirconium acetylacetonate[2]
Inhibitor Phenothiazine[2]
Temperature 70-125 °C[2]
Pressure 400-760 mm Hg[2]

Transesterification_Workflow Reactants Reactants: - Methyl Methacrylate - 2-Nitrobutanol - Catalyst - Inhibitor Reaction Reaction: - Heat (70-125°C) - Stirring - Optional Vacuum Reactants->Reaction Distillation Methanol Removal: - Distillation Reaction->Distillation Drives Equilibrium Purification Purification: - Vacuum Distillation - Column Chromatography Reaction->Purification Distillation->Reaction Product 2-Nitrobutyl methacrylate Purification->Product

Caption: Mechanism of free-radical polymerization.

Controlled/Living Radical Polymerization (C/LRP)

For better control over the polymer's molecular weight, architecture, and dispersity, C/LRP techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are preferred.

Conceptual Workflow for ATRP of this compound

ATRP allows for the synthesis of well-defined polymers by establishing a dynamic equilibrium between active (radical) and dormant (halide-capped) polymer chains, mediated by a transition metal catalyst.

ATRP_Workflow cluster_reactants Reactants cluster_equilibrium ATRP Equilibrium Monomer 2-Nitrobutyl methacrylate Reaction_Vessel Reaction Vessel: - Degassed - Inert Atmosphere - Controlled Temperature Monomer->Reaction_Vessel Initiator Alkyl Halide Initiator Initiator->Reaction_Vessel Catalyst Cu(I) Complex Catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Dormant Dormant Chain (P-X) Reaction_Vessel->Dormant Active Active Chain (P•) Dormant->Active Activation (k_act) [Cu(I)] Active->Dormant Deactivation (k_deact) [Cu(II)X] Polymer Well-defined Polymer Active->Polymer Propagation

Caption: Conceptual workflow of Atom Transfer Radical Polymerization (ATRP).

Potential Applications in Drug Development

While polymers of this compound are not yet established in drug delivery, the unique properties of the nitro group and the versatility of methacrylate-based polymers suggest several potential avenues for research and development.

Biocompatibility and Hemolytic Activity

A critical consideration for any material intended for biomedical use is its biocompatibility. Methacrylate polymers, in general, exhibit a range of biological responses. It has been reported that the hemolytic activity and in vivo toxicity of some acrylate and methacrylate esters are membrane-mediated. [3]The presence of the nitro group in this compound would necessitate a thorough evaluation of its specific hemolytic and cytotoxic effects. The biocompatibility of polymers containing nitro groups is an area that requires further investigation.

Nitric Oxide (NO) Releasing Polymers

The nitro group can be a precursor to nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and antimicrobial activity. Polymers capable of releasing NO are being explored for applications such as antimicrobial coatings for medical devices and for promoting wound healing. The reduction of the nitro group in poly(this compound) could potentially be triggered by specific physiological conditions to release NO, although this would require the development of appropriate chemical or enzymatic triggers.

Functionalized Polymers for Drug Conjugation

The nitro group can be chemically modified, for instance, by reduction to an amine group. These amine functionalities can then be used to conjugate drugs, targeting ligands, or other bioactive molecules to the polymer backbone. This would allow for the creation of sophisticated drug delivery systems.

Conclusion

This compound is a functional monomer with well-defined chemical properties. Its synthesis and polymerization can be achieved through established chemical routes, offering the potential to create a variety of polymeric materials. While its direct application in drug development is still speculative, the presence of the versatile nitro group opens up intriguing possibilities for the design of novel biocompatible and bioactive polymers. Further research into the biological activity of poly(this compound) and its derivatives is warranted to explore its full potential in the biomedical field.

References

Thermal Stability and Decomposition of 2-Nitrobutyl Methacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2-nitrobutyl methacrylate is not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the established thermal behavior of analogous compounds, including poly(alkyl methacrylates) and nitro-functionalized materials. The quantitative data presented is illustrative and intended to provide a predictive framework for researchers.

Introduction

This compound is a functional monomer that combines the polymerizable nature of methacrylates with the high-energy and polar characteristics of a nitro group. This unique combination makes it a molecule of interest for the development of energetic binders, specialty polymers, and responsive materials. However, the presence of the nitro group also raises significant concerns regarding the material's thermal stability and decomposition behavior. Understanding these properties is critical for safe handling, processing, and application, particularly in fields where thermal stresses are anticipated.

This technical guide provides a detailed analysis of the expected thermal stability and decomposition pathways of this compound. It is intended for researchers, scientists, and drug development professionals who may be considering this or similar nitro-functionalized monomers in their work. The guide covers predicted thermal properties, detailed experimental protocols for thermal analysis, and visual representations of key processes and pathways.

Predicted Thermal Behavior of this compound

The thermal decomposition of this compound is expected to be a multi-stage process influenced by both the methacrylate backbone and the nitrobutyl side chain.

Key Influencing Factors:

  • Methacrylate Backbone: Poly(alkyl methacrylates) are known to primarily degrade via depolymerization, reverting to their monomer units at elevated temperatures. This process is initiated by chain scission.

  • Nitrobutyl Side Chain: The C-NO₂ bond is known to be relatively weak and is often the initial site of thermal decomposition in nitroalkanes. The presence of this group is anticipated to lower the overall thermal stability of the molecule compared to its non-nitrated counterpart, butyl methacrylate.

Predicted Decomposition Onset:

While no specific decomposition temperature for this compound has been reported, it is reasonable to predict that its thermal stability will be lower than that of standard alkyl methacrylates. The decomposition of many aliphatic nitro-compounds begins in the range of 150-250°C. Therefore, it is prudent to handle this compound with caution at elevated temperatures.

Data Presentation: Predicted Thermal Properties

The following tables summarize the predicted thermal properties of poly(this compound) in comparison to the known properties of poly(butyl methacrylate) and poly(methyl methacrylate). These values are illustrative and should be confirmed by experimental analysis.

Table 1: Predicted Decomposition Temperatures from Thermogravimetric Analysis (TGA)

PolymerOnset Decomposition Temperature (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)
Poly(methyl methacrylate)~280 - 300~365
Poly(butyl methacrylate)~250 - 280~350
Poly(this compound) (Predicted) ~180 - 220 ~250 - 290

Note: The predicted lower decomposition temperatures for poly(this compound) are based on the anticipated early cleavage of the C-NO₂ bond.

Table 2: Predicted Thermal Transitions from Differential Scanning Calorimetry (DSC)

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(methyl methacrylate)~105Amorphous
Poly(butyl methacrylate)~20Amorphous
Poly(this compound) (Predicted) ~30 - 50 Amorphous

Note: The predicted glass transition temperature for poly(this compound) is estimated to be slightly higher than that of poly(butyl methacrylate) due to the polar nature of the nitro group, which may increase intermolecular forces and restrict chain mobility.

Experimental Protocols

For researchers intending to characterize the thermal properties of this compound or its polymer, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring mass loss as a function of temperature.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines. A clean, empty crucible (typically alumina or platinum) should be used.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound or its polymer into the TGA crucible.

    • For liquid samples, ensure the initial heating rate is slow to prevent rapid volatilization that is not due to decomposition.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

    • Data Collection: Record the mass loss and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of maximum decomposition rate (Tmax).

    • Determine the onset decomposition temperature (Tonset) from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent the loss of any volatile components.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heat: Equilibrate at -20°C and ramp to 150°C at 10°C/min. This step removes the thermal history of the sample.

      • Cool: Cool from 150°C to -20°C at 10°C/min.

      • Second Heat: Ramp from -20°C to 180°C at 10°C/min. The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) from the step change in the heat flow during the second heating scan.

    • Identify any endothermic peaks (melting) or exothermic peaks (crystallization, decomposition).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the thermal analysis of a polymer.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis cluster_results Results Sample Polymer Sample Weigh Weigh 5-10 mg Sample->Weigh Encapsulate Encapsulate in Pan (TGA Crucible or DSC Pan) Weigh->Encapsulate TGA TGA Instrument Encapsulate->TGA TGA Analysis DSC DSC Instrument Encapsulate->DSC DSC Analysis TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data DTG_Data DTG Curve (Deriv. Mass vs. Temp) TGA_Data->DTG_Data Tonset T_onset TGA_Data->Tonset Tmax T_max DTG_Data->Tmax Tg T_g DSC_Data->Tg Tm T_m DSC_Data->Tm

Caption: Workflow for Thermal Analysis of Polymers.

Proposed Decomposition Pathway

The following diagram illustrates a proposed thermal decomposition pathway for this compound, initiated by the homolytic cleavage of the C-NO₂ bond.

G Proposed Decomposition Pathway of this compound cluster_decomposition Decomposition Products Monomer This compound Radicals Initial Radicals (Alkyl Radical + NO2) Monomer->Radicals Initial C-NO2 Cleavage (Homolysis) Volatiles Volatile Gases (NOx, CO, CO2) Radicals->Volatiles Further Fragmentation Char Char Residue Radicals->Char Secondary Reactions Polymer Poly(this compound) Polymer->Monomer Heat Monomer_regen Monomer Regeneration (Depolymerization) Polymer->Monomer_regen Chain Scission & Depolymerization Monomer_regen->Radicals Decomposition

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

While direct experimental data for this compound is scarce, a thorough understanding of the thermal behavior of related methacrylates and nitro-compounds allows for a predictive assessment of its stability and decomposition. The presence of the nitro group is expected to significantly lower the thermal stability, with decomposition likely initiating at the C-NO₂ bond. Researchers working with this monomer should exercise caution and conduct thorough thermal analysis, such as TGA and DSC, to establish its safe operating temperatures. The experimental protocols and predictive models provided in this guide offer a solid foundation for such investigations.

Methodological & Application

Application Notes and Protocols for Controlled Radical Polymerization of 2-Nitrobutyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the controlled radical polymerization of 2-Nitrobutyl methacrylate (NBMA), offering adaptable protocols for its synthesis and exploring its potential applications in drug development, particularly in the area of hypoxia-responsive drug delivery.

Application Notes: Poly(this compound) in Drug Development

Poly(this compound) (pNBMA) is a polymer with significant potential in the field of drug delivery, primarily owing to the presence of the nitro functional group. The nitro group is a versatile chemical moiety that can be leveraged for targeted drug release strategies.

Hypoxia-Responsive Drug Delivery:

A key area of interest for nitro-containing polymers is in the development of hypoxia-responsive drug delivery systems.[1][2][3][4][5] Many solid tumors exhibit regions of low oxygen concentration, known as hypoxia. This unique tumor microenvironment can be exploited for targeted cancer therapy. The nitro group of pNBMA can be bioreduced under hypoxic conditions by specific enzymes, such as nitroreductases, which are often overexpressed in cancer cells.[6] This reduction can trigger a change in the polymer's properties, such as an increase in hydrophilicity or cleavage of the polymer backbone, leading to the controlled release of an encapsulated drug specifically at the tumor site. This targeted approach can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[1]

The proposed mechanism involves the selective enzymatic reduction of the nitro group in the hypoxic tumor environment, leading to a cascade of reactions that result in the disassembly of the drug-loaded nanoparticle and release of the therapeutic agent.

Experimental Protocols

While specific literature on the controlled radical polymerization of this compound is limited, protocols for structurally similar functional methacrylates can be adapted. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most robust and versatile methods for achieving controlled polymerization of methacrylates, yielding polymers with predictable molecular weights and low polydispersity.[7][8]

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a powerful technique for the synthesis of well-defined polymers.[7] The following is a generalized protocol that can be optimized for the polymerization of NBMA.

Materials:

  • This compound (NBMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Pass NBMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq).

  • Seal the flask, and alternately evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Add anisole, NBMA monomer, and PMDETA (1 eq relative to CuBr) to the flask via syringe under a positive pressure of inert gas.

  • Degas the solution by three freeze-pump-thaw cycles.

  • While the solution is frozen, add the initiator, EBiB (1 eq relative to target degree of polymerization), via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and begin stirring.

  • Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (for conversion) and Size Exclusion Chromatography (SEC) (for molecular weight and polydispersity).

  • To quench the polymerization, open the flask to air and add a sufficient amount of tetrahydrofuran (THF) to dilute the mixture.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Data Presentation:

ParameterTypical Range
Monomer:Initiator Ratio 25:1 to 500:1
CuBr:Initiator Ratio 1:1
PMDETA:CuBr Ratio 1:1 to 2:1
Temperature 70 - 90 °C
Solvent Anisole, Toluene, DMF
Expected Mₙ ( g/mol ) 5,000 - 100,000+
Expected Đ (Mₙ/Mₙ) 1.1 - 1.4
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is another versatile method for producing polymers with controlled architecture.[9] The choice of RAFT agent is crucial and depends on the specific monomer. For methacrylates, trithiocarbonates are often effective.

Materials:

  • This compound (NBMA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas

Procedure:

  • Monomer Purification: Pass NBMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk tube, dissolve NBMA, CPDT, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight.

  • Degas the solution by bubbling with inert gas for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Monitor the polymerization by taking samples periodically for analysis by ¹H NMR and SEC.

  • Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Data Presentation:

ParameterTypical Range
Monomer:RAFT Agent Ratio 50:1 to 1000:1
RAFT Agent:Initiator Ratio 3:1 to 10:1
Temperature 60 - 80 °C
Solvent 1,4-Dioxane, Toluene
Expected Mₙ ( g/mol ) 10,000 - 200,000+
Expected Đ (Mₙ/Mₙ) 1.1 - 1.3

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer NBMA Monomer (inhibitor removed) ReactionVessel Schlenk Flask (Inert Atmosphere) Monomer->ReactionVessel Initiator Initiator (EBiB) Initiator->ReactionVessel Catalyst Catalyst (CuBr) Catalyst->ReactionVessel Ligand Ligand (PMDETA) Ligand->ReactionVessel Solvent Solvent (Anisole) Solvent->ReactionVessel Degassing Freeze-Pump-Thaw (3 cycles) ReactionVessel->Degassing Heating Heating & Stirring (e.g., 70-90°C) Degassing->Heating Quench Quench with Air Heating->Quench Column Alumina Column (Catalyst Removal) Quench->Column Precipitation Precipitation (in Methanol) Column->Precipitation Drying Vacuum Drying Precipitation->Drying Product pNBMA Drying->Product

Caption: Workflow for ATRP of this compound.

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer NBMA Monomer (inhibitor removed) ReactionVessel Schlenk Tube Monomer->ReactionVessel RAFT_Agent RAFT Agent (CPDT) RAFT_Agent->ReactionVessel Initiator Initiator (AIBN) Initiator->ReactionVessel Solvent Solvent (Dioxane) Solvent->ReactionVessel Degassing Inert Gas Purge or Freeze-Pump-Thaw ReactionVessel->Degassing Heating Heating (e.g., 60-80°C) Degassing->Heating Quench Cooling & Air Exposure Heating->Quench Precipitation Precipitation (in Methanol) Quench->Precipitation Drying Vacuum Drying Precipitation->Drying Product pNBMA Drying->Product

Caption: Workflow for RAFT polymerization of this compound.

Hypoxia_Drug_Release cluster_circulation Systemic Circulation (Normoxia) cluster_tumor Tumor Microenvironment (Hypoxia) NP_stable Drug-loaded pNBMA Nanoparticle (Stable) NP_hypoxia Nanoparticle in Hypoxic Region NP_stable->NP_hypoxia Accumulation via EPR Effect Reduction Nitroreductase-mediated Reduction of -NO2 groups NP_hypoxia->Reduction Destabilization Polymer Destabilization (e.g., increased hydrophilicity) Reduction->Destabilization Drug_Release Drug Release Destabilization->Drug_Release Therapeutic_Effect Therapeutic Effect on Tumor Cells Drug_Release->Therapeutic_Effect

Caption: Hypoxia-activated drug release from pNBMA nanoparticles.

References

Application Notes and Protocols for the ATRP of 2-Nitrobutyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of well-defined poly(2-nitrobutyl methacrylate) (PNBMA) via Atom Transfer Radical Polymerization (ATRP). Due to the limited direct literature on the ATRP of this specific monomer, the following protocol is a representative example derived from established procedures for structurally similar functional methacrylates.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[1] The presence of the nitro group in this compound offers potential for post-polymerization modification and introduces polarity to the polymer, making it an interesting candidate for applications in drug delivery, specialty coatings, and as a reactive polymer intermediate. This document outlines the necessary materials, procedures, and expected outcomes for the successful ATRP of this compound (NBMA).

Data Presentation

The following table summarizes typical quantitative data expected from the ATRP of functional methacrylates, which can be used as a benchmark for the polymerization of this compound. The values are based on analogous polymerizations of monomers like n-butyl methacrylate and other functional methacrylates.

EntryMonomer/Initiator/Catalyst/Ligand RatioSolventTemp (°C)Time (h)Conversion (%)M_n ( g/mol , theoretical)M_n ( g/mol , experimental)PDI (M_w/M_n)
1100:1:1:2Anisole706~85~16,000~15,500< 1.25
2200:1:1:2Toluene808~90~34,000~33,000< 1.30
350:1:0.5:1DMF604~95~9,500~9,200< 1.20

Note: M_n (theoretical) = ([Monomer]/[Initiator]) x Conversion x MW_monomer + MW_initiator. M_n (experimental) and PDI are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Experimental Protocols

This section provides a detailed methodology for the ATRP of this compound.

Materials:

  • Monomer: this compound (NBMA) - Should be passed through a column of basic alumina to remove inhibitors prior to use.

  • Initiator: Ethyl α-bromoisobutyrate (EBiB, >98%)

  • Catalyst: Copper(I) bromide (CuBr, 99.999%) - Purified by stirring in acetic acid, followed by washing with ethanol and diethyl ether, and then dried under vacuum.

  • Ligand: N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA, >99%)

  • Solvent: Anisole (anhydrous, >99.7%)

  • Inert Gas: Argon or Nitrogen (high purity)

  • Other: Basic alumina, molecular sieves, and appropriate glassware (Schlenk flasks, cannulas, syringes).

Standard ATRP Procedure for this compound:

  • Monomer and Solvent Preparation: Purify the this compound by passing it through a short column of basic alumina. Dry the anisole over molecular sieves.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere.

  • Addition of Reagents: Through an argon-purged syringe, add anisole (5 mL) and the purified this compound (NBMA) (2.03 g, 10 mmol). Stir the mixture to dissolve the monomer.

  • Ligand Addition: Add PMDETA (21 µL, 0.1 mmol) via syringe. The solution should turn homogeneous and colored, indicating the formation of the copper-ligand complex.

  • Initiator Addition and Polymerization: Degas the initiator, ethyl α-bromoisobutyrate (EBiB), separately. Add EBiB (14.7 µL, 0.1 mmol) to the reaction mixture to start the polymerization.

  • Reaction Monitoring: Place the flask in a preheated oil bath at 70°C. Periodically take samples under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and polydispersity (via GPC).

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the copper catalyst and quench the polymerization.

  • Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the purified polymer solution into a large excess of cold methanol. Filter the precipitated polymer, wash with cold methanol, and dry under vacuum to a constant weight.

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer_Prep Purify NBMA (remove inhibitor) Add_Reagents Add Anisole & NBMA Monomer_Prep->Add_Reagents Solvent_Prep Dry Anisole Solvent_Prep->Add_Reagents Catalyst_Prep Purify CuBr Setup Add CuBr to Schlenk Flask Catalyst_Prep->Setup Degas1 Vacuum/Argon Cycles Setup->Degas1 Degas1->Add_Reagents Add_Ligand Add PMDETA Add_Reagents->Add_Ligand Add_Initiator Add EBiB (Start Polymerization) Add_Ligand->Add_Initiator Polymerize Heat at 70°C Add_Initiator->Polymerize Terminate Expose to Air Polymerize->Terminate Remove_Catalyst Column Chromatography (Alumina) Terminate->Remove_Catalyst Isolate_Polymer Precipitate in Methanol Remove_Catalyst->Isolate_Polymer Dry_Polymer Dry under Vacuum Isolate_Polymer->Dry_Polymer

Caption: Experimental workflow for the ATRP of this compound.

ATRP_Mechanism cluster_propagation Propagation Dormant P_n-X + Cu(I)/L Active P_n• + X-Cu(II)/L Dormant->Active k_act Active->Dormant k_deact Propagation P_n• + Monomer (NBMA) -> P_{n+1}• Active->Propagation k_p

References

Application Notes and Protocols for RAFT Polymerization of 2-Nitrobutyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the controlled radical polymerization of 2-Nitrobutyl methacrylate (NBMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and specific end-functionalities is crucial for various applications in drug delivery, biomaterials, and nanotechnology. While specific literature on the RAFT polymerization of this compound is not widely available, this protocol is based on established procedures for other functional methacrylates and provides a robust starting point for researchers.

Introduction to RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI). The process involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (RAFT agent), typically a thiocarbonylthio compound.[1] The choice of RAFT agent is critical for successful polymerization and depends on the monomer being used.[1]

The general mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps, as depicted in the workflow below. This reversible process establishes a dynamic equilibrium between active propagating radicals and dormant polymer chains, enabling controlled polymer growth.[2]

Experimental Workflow for RAFT Polymerization

The following diagram outlines the typical experimental workflow for a RAFT polymerization experiment.

G prep Preparation of Reactants mix Mixing of Monomer, RAFT Agent, Initiator, and Solvent prep->mix degas Degassing (e.g., Freeze-Pump-Thaw) mix->degas reaction Polymerization at Controlled Temperature degas->reaction quench Quenching the Reaction reaction->quench precip Precipitation and Purification quench->precip charac Characterization (GPC, NMR) precip->charac

Caption: General experimental workflow for RAFT polymerization.

Detailed Experimental Protocol

This protocol provides a starting point for the RAFT polymerization of this compound. Researchers should optimize the conditions based on their specific experimental goals.

Materials:

  • Monomer: this compound (NBMA)

  • RAFT Agent: A suitable trithiocarbonate or dithiobenzoate. The choice of RAFT agent is critical and should be compatible with methacrylates.[1][3] For example, 2-Cyano-2-propyl dodecyl trithiocarbonate or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

  • Initiator: A conventional radical initiator such as Azobisisobutyronitrile (AIBN) or 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65).

  • Solvent: An appropriate solvent that dissolves the monomer, polymer, RAFT agent, and initiator. Examples include 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF).

  • Inhibitor Remover: Basic alumina or a similar column to remove the inhibitor from the monomer.

  • Nitrogen or Argon: For creating an inert atmosphere.

Equipment:

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum line and manifold

  • Oil bath or heating mantle with temperature controller

  • Syringes and needles

  • Standard laboratory glassware

Procedure:

  • Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • To a Schlenk flask, add the desired amounts of the RAFT agent and the initiator.

    • Add the purified this compound monomer and the solvent.

    • The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is a critical parameter to control the molecular weight. A typical starting ratio could be::[0.1].

  • Degassing:

    • Seal the Schlenk flask with a rubber septum.

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

    • Backfill the flask with an inert gas (nitrogen or argon).

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature. A typical temperature for AIBN-initiated polymerization is 60-70 °C.

    • Stir the reaction mixture for the desired period. The reaction time will depend on the target conversion and can range from a few hours to 24 hours.

  • Quenching:

    • To stop the polymerization, rapidly cool the reaction mixture by immersing the flask in an ice bath and exposing it to air.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (Đ) of the polymer by Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure and determine the monomer conversion by ¹H NMR spectroscopy.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical starting parameters for the RAFT polymerization of a functional methacrylate like NBMA. These values should be optimized for specific applications.

ParameterTypical RangePurpose
[Monomer]:[RAFT Agent] Ratio 50:1 to 500:1Controls the target molecular weight.
[RAFT Agent]:[Initiator] Ratio 5:1 to 10:1Influences the rate of polymerization and control over the reaction.
Monomer Concentration 10-50 wt% in solventAffects the polymerization kinetics.
Reaction Temperature 60 - 80 °CDepends on the choice of initiator.
Reaction Time 4 - 24 hoursDetermines the final monomer conversion.
Expected Polydispersity (Đ) < 1.3Indicates a well-controlled polymerization.

Signaling Pathway: The RAFT Polymerization Mechanism

The underlying chemical process of RAFT polymerization can be visualized as a signaling pathway, where the RAFT agent mediates the transfer of the growing polymer chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator R_dot Primary Radical (R•) I->R_dot Decomposition Pn_dot Propagating Radical (Pn•) R_dot->Pn_dot + Monomer M Monomer Pn_dot->Pn_dot + Monomer Intermediate Intermediate Radical Pn_dot->Intermediate + RAFT Agent Dead_polymer Dead Polymer Pn_dot->Dead_polymer RAFT_agent RAFT Agent (Z-C(=S)-S-R) Intermediate->Pn_dot - R• Dormant Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant - Pn• R_dot_from_raft R• Intermediate->R_dot_from_raft - Dormant Polymer Dormant->Intermediate + Pn• R_dot_from_raft->Pn_dot + Monomer Pm_dot Propagating Radical (Pm•) Pm_dot->Dead_polymer

Caption: The RAFT polymerization mechanism.

Conclusion

This document provides a comprehensive starting point for researchers interested in the RAFT polymerization of this compound. By carefully selecting the RAFT agent, initiator, and reaction conditions, it is possible to synthesize well-defined polymers with controlled architectures. The provided protocols and guidelines should enable the successful implementation of this powerful polymerization technique for the development of novel materials for various scientific and industrial applications. Further optimization of the reaction parameters is encouraged to achieve the desired polymer characteristics for specific end-use applications.

References

Application Notes and Protocols: Copolymerization of 2-Nitrobutyl Methacrylate with Acrylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of 2-Nitrobutyl methacrylate (NBMA) with various common acrylates, such as methyl acrylate (MA), ethyl acrylate (EA), and butyl acrylate (BA). The inclusion of the nitro group from NBMA offers unique functionalities to the resulting copolymers, opening avenues for novel applications, particularly in the field of drug delivery where such groups can be leveraged for controlled release or targeted therapies.

While specific literature detailing the copolymerization of this compound with acrylates is not extensively available, the protocols and data presented herein are based on established principles of free-radical polymerization of methacrylate and acrylate monomers and analogous systems involving functionalized methacrylates.[1] These notes are intended to serve as a foundational guide for researchers to develop their own specific applications.

Overview of Copolymerization

The copolymerization of this compound with acrylates can be achieved through various methods, with free-radical polymerization being a common and versatile approach. The properties of the resulting copolymer are highly dependent on the monomer feed ratio, the reactivity ratios of the comonomers, and the polymerization conditions. By tuning these parameters, a wide spectrum of materials with tailored thermal and mechanical properties can be synthesized.[1]

Key Characteristics of NBMA-Acrylate Copolymers:

  • Tunable Properties: The incorporation of NBMA into acrylate polymer chains allows for the modification of properties such as glass transition temperature (Tg), solubility, and mechanical strength.

  • Functional Handles: The nitro group on the butyl side chain of NBMA can serve as a functional handle for further chemical modifications or as a site for specific interactions in biological systems.

  • Potential in Drug Delivery: Nitro-functionalized polymers are being explored for applications in drug delivery, where the nitro group can be designed to respond to specific biological triggers for controlled drug release.

Experimental Protocols

Materials
MaterialSupplierPurityNotes
This compound (NBMA)(Specify)>98%Synthesize or source commercially.
Methyl Acrylate (MA)Sigma-Aldrich>99%Inhibitor should be removed before use.
Ethyl Acrylate (EA)Sigma-Aldrich>99%Inhibitor should be removed before use.
Butyl Acrylate (BA)Sigma-Aldrich>99%Inhibitor should be removed before use.
Azobisisobutyronitrile (AIBN)Sigma-Aldrich>98%Recrystallize from methanol before use.
TolueneFisher Scientific>99.5%Anhydrous grade.
MethanolFisher Scientific>99.8%For precipitation and washing.
Protocol for Free-Radical Solution Copolymerization of NBMA and Methyl Acrylate (MA)

This protocol describes a representative procedure for the synthesis of a poly(NBMA-co-MA) copolymer. The monomer feed ratio can be adjusted to achieve desired copolymer compositions.

Procedure:

  • Monomer and Solvent Preparation:

    • Remove the inhibitor from Methyl Acrylate by passing it through a column of basic alumina.

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) and the purified Methyl Acrylate (e.g., 5.0 g) in anhydrous toluene (40 mL).

  • Initiator Addition:

    • Add the free-radical initiator, AIBN (e.g., 0.1 g, adjust based on desired molecular weight), to the monomer solution.

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed with constant stirring for a specified time (e.g., 6-24 hours). The reaction time will influence the final conversion and molecular weight.

  • Termination and Precipitation:

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the copolymer by slowly pouring the viscous reaction mixture into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.

  • Purification and Drying:

    • Collect the precipitated white polymer by vacuum filtration.

    • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and initiator residues.

    • Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Monomer_Prep Monomer & Solvent Preparation Initiator_Add Initiator Addition Monomer_Prep->Initiator_Add Dissolve Degassing Degassing (Freeze-Pump-Thaw) Initiator_Add->Degassing Polymerization Polymerization (70°C, Toluene) Degassing->Polymerization Termination Termination & Precipitation Polymerization->Termination Purification Filtration, Washing & Drying Termination->Purification FTIR FT-IR Purification->FTIR NMR NMR Purification->NMR GPC GPC Purification->GPC TGA_DSC TGA/DSC Purification->TGA_DSC

Caption: General workflow for the synthesis and characterization of NBMA-acrylate copolymers.

Characterization of Copolymers

Structural Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To confirm the incorporation of both NBMA and acrylate monomers into the copolymer chain.

  • Protocol: Acquire the FT-IR spectrum of the dried copolymer sample using a KBr pellet or as a thin film cast from a suitable solvent.

  • Expected Peaks:

    • C=O stretch (ester): A strong absorption band around 1730 cm⁻¹.

    • C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

    • NO₂ stretch (nitro group): Characteristic asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

    • C-H stretch (alkyl): Bands in the region of 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the copolymer composition and microstructure.

  • Protocol: Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra.

  • ¹H NMR Analysis: The copolymer composition can be calculated by integrating the characteristic proton signals of NBMA (e.g., protons adjacent to the nitro group and ester oxygen) and the acrylate comonomer (e.g., protons of the alkoxy group).

Molecular Weight Determination

Gel Permeation Chromatography (GPC):

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Protocol: Dissolve the copolymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

Thermal Properties

Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability and decomposition profile of the copolymer.

  • Protocol: Heat a small sample of the copolymer under a nitrogen atmosphere from room temperature to around 600°C at a constant heating rate (e.g., 10°C/min).

Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) of the copolymer.

  • Protocol: Heat the sample under a nitrogen atmosphere through a heat-cool-heat cycle to erase the thermal history. The Tg is determined from the second heating scan.

Quantitative Data Summary

Due to the limited availability of specific data for NBMA-acrylate copolymers, the following table presents representative data from analogous methacrylate-acrylate copolymer systems to illustrate expected trends. Researchers should generate specific data for their synthesized copolymers.

Copolymer System (Monomer 1:Monomer 2)Monomer Feed Ratio (mol%)Copolymer Composition (mol%)Mn ( g/mol )PDITg (°C)Decomposition Temp (°C)
MMA:BA50:50(To be determined)~15,000~1.5-2.5~20-40~300-400
MMA:EA50:50(To be determined)~18,000~1.5-2.5~30-50~300-400
NBMA:MA (Hypothetical)50:50(To be determined)~12,000~1.8~50-70~280-380

Note: Data for NBMA:MA is hypothetical and serves as an illustrative example. Actual values will depend on experimental conditions.

Reactivity Ratios and Copolymer Composition

Diagram of Reactivity Ratio Determination Logic:

reactivity_ratio_logic cluster_experiment Experimental cluster_analysis Data Analysis cluster_prediction Prediction Vary_Feed Vary Monomer Feed Ratios Low_Conversion_Poly Polymerize to Low Conversion (<10%) Vary_Feed->Low_Conversion_Poly Analyze_Comp Analyze Copolymer Composition (NMR) Low_Conversion_Poly->Analyze_Comp Linearization Apply Linearization Methods (e.g., Fineman-Ross) Analyze_Comp->Linearization Calculate_r1_r2 Calculate Reactivity Ratios (r1, r2) Linearization->Calculate_r1_r2 Mayo_Lewis Use Mayo-Lewis Equation Calculate_r1_r2->Mayo_Lewis Predict_Comp Predict Copolymer Composition at any Feed Ratio Mayo_Lewis->Predict_Comp

Caption: Logical workflow for the experimental determination of monomer reactivity ratios.

Applications in Drug Development

The unique properties of NBMA-acrylate copolymers make them promising candidates for various applications in drug development.

  • Prodrugs: The nitro group can be part of a prodrug system, where it is reduced under specific physiological conditions (e.g., hypoxia in tumors) to release an active pharmaceutical ingredient (API).

  • Controlled Release Matrices: The copolymers can be formulated into micro- or nanoparticles for the encapsulation and sustained release of drugs. The polarity and degradation profile can be tuned by adjusting the NBMA content.

  • Biocompatible Coatings: These copolymers could be used as coatings for medical devices to improve biocompatibility and potentially elute therapeutic agents.

Further research is warranted to fully explore the potential of these novel copolymers in the pharmaceutical and biomedical fields. These application notes provide a starting point for researchers to delve into this promising area of polymer science.

References

Application Notes and Protocols: 2-Nitrobutyl Methacrylate as a Comonomer for Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, copolymerization, and characterization of 2-Nitrobutyl methacrylate (NBMA) for its application as an energetic comonomer in the development of advanced energetic materials. The inclusion of NBMA into a polymer backbone is a promising strategy for enhancing the energetic output and tailoring the mechanical properties of binders used in explosive and propellant formulations.

Introduction

Energetic polymers are a critical component of modern energetic materials, serving as a binder matrix for crystalline explosives and propellants. The incorporation of energetic functionalities, such as nitro groups, into the polymer backbone can significantly increase the energy density and performance of the final formulation.[1] this compound is a vinyl monomer containing a nitro group, making it an attractive candidate for the synthesis of energetic binders. By copolymerizing NBMA with other vinyl monomers, such as vinyl acetate, the physical and chemical properties of the resulting energetic polymer can be precisely controlled. This allows for the development of materials with a tailored balance of energetic performance, mechanical strength, and thermal stability.

Synthesis of this compound (NBMA) Monomer

The synthesis of this compound can be achieved through two primary routes: direct esterification and transesterification.[2] Transesterification is often the preferred method due to its typically higher yields and milder reaction conditions.

Synthesis via Transesterification

This protocol is adapted from a general procedure for the synthesis of (2-nitro)alkyl (meth)acrylates.[3]

Materials:

  • 2-Nitrobutanol

  • Methyl methacrylate (MMA)

  • Zirconium acetylacetonate (catalyst)[3]

  • Phenothiazine (polymerization inhibitor)[3]

  • Toluene (solvent)

  • Hydroquinone (inhibitor for storage)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Distillation head

  • Magnetic stirrer with heating mantle

  • Vacuum pump

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head, combine 2-nitrobutanol (1.0 eq), methyl methacrylate (1.2 eq), toluene (as solvent), and phenothiazine (as a polymerization inhibitor).[3]

  • Azeotropic Distillation: Heat the mixture to reflux under reduced pressure to remove any residual water via azeotropic distillation with toluene.[3]

  • Catalyst Addition: Cool the reaction mixture to approximately 50-60°C and add the zirconium acetylacetonate catalyst.[3]

  • Transesterification Reaction: Heat the mixture to 90-100°C under reduced pressure. The methanol byproduct will be removed by distillation.[3] Monitor the reaction progress by measuring the amount of methanol collected.

  • Reaction Quenching and Purification: Once the reaction is complete (as indicated by the cessation of methanol distillation), cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove unreacted starting materials and the catalyst.

  • Stabilization: Add a small amount of hydroquinone to the purified this compound to prevent polymerization during storage.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reactants Reactants: 2-Nitrobutanol Methyl Methacrylate Toluene Phenothiazine reaction_setup Reaction Setup reactants->reaction_setup azeotropic_distillation Azeotropic Distillation (Remove Water) reaction_setup->azeotropic_distillation catalyst_addition Catalyst Addition (Zirconium acetylacetonate) azeotropic_distillation->catalyst_addition transesterification Transesterification (90-100°C, Reduced Pressure) catalyst_addition->transesterification purification Purification (Vacuum Distillation) transesterification->purification product This compound (NBMA) purification->product

Synthesis of this compound Workflow

Copolymerization of NBMA with Vinyl Acetate

Free radical polymerization is a common and effective method for copolymerizing vinyl monomers.[4] This protocol outlines the copolymerization of this compound with vinyl acetate to produce an energetic copolymer.

Materials:

  • This compound (NBMA)

  • Vinyl acetate (VAc)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating mantle

  • Inert gas supply (e.g., nitrogen or argon)

  • Vacuum line

  • Filtration apparatus

Protocol:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of this compound and vinyl acetate in toluene. Add the initiator, AIBN (typically 0.1-1.0 mol% relative to the total monomer content).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Polymerization: Heat the reaction mixture to 60-80°C under an inert atmosphere. The reaction time will vary depending on the desired conversion and molecular weight, but is typically in the range of 6-24 hours.

  • Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent, such as methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Copolymerization_Workflow cluster_copolymerization Copolymerization of NBMA and Vinyl Acetate monomers Monomers: This compound (NBMA) Vinyl Acetate (VAc) Initiator (AIBN) Solvent (Toluene) reaction_setup Reaction Setup monomers->reaction_setup degassing Degassing (Freeze-Pump-Thaw) reaction_setup->degassing polymerization Polymerization (60-80°C, Inert Atmosphere) degassing->polymerization isolation Isolation (Precipitation in Methanol) polymerization->isolation drying Drying (Vacuum Oven) isolation->drying copolymer Energetic Copolymer P(NBMA-co-VAc) drying->copolymer

Copolymerization of NBMA and Vinyl Acetate Workflow

Characterization of Energetic Copolymers

A thorough characterization of the synthesized P(NBMA-co-VAc) copolymers is essential to understand their structure-property relationships and to assess their potential as energetic materials.

Structural and Molecular Weight Characterization
Technique Purpose Typical Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the incorporation of both NBMA and VAc monomers into the copolymer.Characteristic peaks for the nitro group (around 1550 cm⁻¹ and 1370 cm⁻¹) from NBMA and the carbonyl group (around 1740 cm⁻¹) from both monomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To determine the copolymer composition (molar ratio of NBMA to VAc) and microstructure.Integration of specific proton signals corresponding to each monomer unit allows for the calculation of the copolymer composition.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.Provides information on the chain length and distribution, which influences the mechanical properties of the material.
Thermal Properties
Technique Parameter Measured Significance for Energetic Materials
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)[5]Determines the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is crucial for defining the operational temperature range of the energetic material.
Thermogravimetric Analysis (TGA) Decomposition Temperature (Td)Indicates the thermal stability of the polymer. A higher decomposition temperature is generally desirable for the safety and storage of energetic materials.
Mechanical Properties

The mechanical properties of the energetic binder are critical for the processability and durability of the final energetic formulation. The properties of copolymers of methyl methacrylate with other monomers like acrylonitrile and styrene have been studied, and similar trends would be expected with NBMA copolymers. For instance, increasing the content of a comonomer with strong intermolecular forces, such as acrylonitrile with its polar nitrile group, can increase the impact strength.[5] Conversely, incorporating a rigid comonomer like styrene can enhance the tensile strength.[5]

Technique Parameter Measured Significance for Energetic Materials
Tensile Testing Tensile Strength, Young's Modulus, Elongation at BreakThese parameters define the material's strength, stiffness, and ductility, which are important for the mechanical integrity of the energetic formulation.
Dynamic Mechanical Analysis (DMA) Storage Modulus, Loss Modulus, Tan DeltaProvides information on the viscoelastic properties of the material as a function of temperature and frequency.
Energetic Properties
Technique Parameter Measured Significance
Bomb Calorimetry Heat of CombustionMeasures the energy released upon combustion, providing an indication of the energetic content of the polymer.
Sensitivity Testing (Impact and Friction) Impact and Friction SensitivityDetermines the stimuli required to initiate the energetic material, which is a critical safety parameter.[5]

Experimental Workflow for Characterization

Characterization_Workflow cluster_characterization Characterization of P(NBMA-co-VAc) Copolymer cluster_structural Structural & Molecular Weight cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties cluster_energetic Energetic Properties copolymer P(NBMA-co-VAc) Copolymer cluster_structural cluster_structural copolymer->cluster_structural cluster_thermal cluster_thermal copolymer->cluster_thermal cluster_mechanical cluster_mechanical copolymer->cluster_mechanical cluster_energetic cluster_energetic copolymer->cluster_energetic ftir FTIR nmr NMR gpc GPC dsc DSC tga TGA tensile Tensile Testing dma DMA bomb_calorimetry Bomb Calorimetry sensitivity Sensitivity Testing

Experimental Workflow for Copolymer Characterization

Conclusion

The use of this compound as a comonomer offers a versatile platform for the design of novel energetic polymers with tailored properties. By carefully controlling the synthesis and copolymerization conditions, and by thoroughly characterizing the resulting materials, researchers can develop advanced energetic binders with enhanced performance and safety characteristics for a new generation of explosives and propellants.

References

Application of 2-Nitrobutyl Methacrylate in High-Performance Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Nitrobutyl methacrylate (2-NBM) in the formulation of advanced coatings and adhesives. The incorporation of 2-NBM, a functional monomer, into polymer backbones can significantly enhance performance characteristics due to the presence of the polar nitro group. These enhancements include improved adhesion to various substrates, increased chemical resistance, and tunable mechanical properties.

Introduction

This compound is a specialty monomer that can be copolymerized with other acrylic and methacrylic monomers, such as methyl methacrylate (MMA) and butyl acrylate (BA), to create functional polymers for high-performance applications.[1] The electron-withdrawing nature of the nitro group can positively influence the polymer's surface energy, leading to enhanced adhesive properties.[1] Furthermore, the polarity imparted by the nitro group can improve resistance to nonpolar solvents and enhance the overall durability of the resulting coating or adhesive.[1]

This document outlines the synthesis of 2-NBM, its incorporation into coating and adhesive formulations, and the subsequent testing and characterization of these materials. The provided protocols are intended as a starting point for research and development, and optimization may be required for specific applications.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for coatings and adhesives formulated with varying concentrations of this compound. This data is based on established principles of polymer science and the expected contributions of the nitro-functional group.[1]

Table 1: Hypothetical Performance of 2-NBM in a Protective Coating Formulation

2-NBM Content (wt%)Pencil Hardness (ASTM D3363)Adhesion (Cross-hatch, ASTM D3359)Chemical Resistance (MEK rubs)
0% (Control)2H4B50
5%3H5B100
10%4H5B150
15%5H5B>200

Table 2: Hypothetical Performance of 2-NBM in a Structural Adhesive Formulation

2-NBM Content (wt%)Lap Shear Strength (psi, ASTM D1002)T-Peel Strength (piw, ASTM D1876)Cure Time (minutes)
0% (Control)25002015
5%28002212
10%32002510
15%3500288

Experimental Protocols

Synthesis of this compound Monomer

A common method for the synthesis of this compound is through the transesterification of methyl methacrylate with 2-nitrobutanol.[1]

Materials:

  • Methyl methacrylate (MMA)

  • 2-Nitrobutanol

  • Zirconium acetylacetonate (catalyst)

  • Phenothiazine (inhibitor)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a stirrer, thermometer, and distillation head, add 2-nitrobutanol, methyl methacrylate, and phenothiazine in a suitable molar ratio.

  • Add the zirconium acetylacetonate catalyst (typically 0.1-1.0 mol% based on the nitroalcohol).

  • Heat the mixture to a temperature of 100-120°C.

  • Continuously remove the methanol byproduct via distillation to drive the reaction to completion.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the mixture and purify the this compound product by vacuum distillation.

Synthesis_of_2_NBM MMA Methyl Methacrylate Reactor Reaction Flask (100-120°C) MMA->Reactor Nitrobutanol 2-Nitrobutanol Nitrobutanol->Reactor Catalyst Zirconium Acetylacetonate Catalyst->Reactor Inhibitor Phenothiazine Inhibitor->Reactor Distillation Distillation Reactor->Distillation Reaction Mixture Methanol Methanol (byproduct) Distillation->Methanol Purification Vacuum Distillation Distillation->Purification Crude Product Product This compound Purification->Product

Fig. 1: Synthesis of this compound.
Formulation of a 2-NBM-Based Protective Coating

This protocol describes the formulation of a simple solvent-borne protective coating.

Materials:

  • This compound (2-NBM)

  • Methyl methacrylate (MMA)

  • Butyl acrylate (BA)

  • 2-Hydroxyethyl methacrylate (HEMA) for crosslinking

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene as solvent

  • Hexamethylene diisocyanate (HDI) as crosslinker

  • Dibutyltin dilaurate (DBTDL) as catalyst

Procedure:

  • In a reaction vessel, dissolve 2-NBM, MMA, BA, and HEMA in toluene.

  • Add AIBN as the initiator.

  • Heat the mixture to 70-80°C under a nitrogen atmosphere and stir for 4-6 hours to form the acrylic copolymer.

  • Cool the resulting copolymer solution to room temperature.

  • For coating application, mix the copolymer solution with HDI and a catalytic amount of DBTDL.

  • Apply the formulated coating to a substrate using a suitable method (e.g., draw-down bar, spray).

  • Allow the solvent to flash off and then cure the coating at an elevated temperature (e.g., 80°C for 1 hour) or as determined by differential scanning calorimetry (DSC).

Coating_Formulation_Workflow cluster_synthesis Copolymer Synthesis cluster_formulation Coating Formulation cluster_application Application & Curing Monomers Monomers (2-NBM, MMA, BA, HEMA) Polymerization Polymerization (70-80°C, 4-6h) Monomers->Polymerization Solvent_Init Toluene & AIBN Solvent_Init->Polymerization Copolymer_Sol Copolymer Solution Polymerization->Copolymer_Sol Mixing Mixing Copolymer_Sol->Mixing Crosslinker HDI & DBTDL Crosslinker->Mixing Formulated_Coating Formulated Coating Mixing->Formulated_Coating Application Application to Substrate Formulated_Coating->Application Curing Curing (e.g., 80°C, 1h) Application->Curing Coated_Substrate Coated Substrate Curing->Coated_Substrate

Fig. 2: Workflow for Coating Formulation.
Formulation of a 2-NBM-Based Pressure-Sensitive Adhesive (PSA)

This protocol outlines the preparation of a solvent-based PSA.

Materials:

  • This compound (2-NBM)

  • 2-Ethylhexyl acrylate (2-EHA)

  • Acrylic acid (AA) for adhesion promotion

  • Benzoyl peroxide (BPO) as initiator

  • Ethyl acetate as solvent

Procedure:

  • In a reaction vessel, dissolve 2-NBM, 2-EHA, and AA in ethyl acetate.

  • Add BPO as the initiator.

  • Heat the mixture to 75-85°C under a nitrogen atmosphere and stir for 6-8 hours.

  • Monitor the viscosity of the solution until the desired molecular weight is achieved.

  • Cool the adhesive solution to room temperature.

  • Cast the adhesive onto a release liner and remove the solvent in an oven to obtain a PSA film.

Characterization and Testing Protocols
  • Pencil Hardness: Performed according to ASTM D3363 on coated panels.

  • Adhesion: Cross-hatch adhesion test performed according to ASTM D3359 on coated panels.

  • Chemical Resistance: MEK rub test, where a cloth saturated with methyl ethyl ketone is rubbed over the coating until failure.

  • Lap Shear Strength: Tested according to ASTM D1002 using a universal testing machine.

  • T-Peel Strength: Tested according to ASTM D1876 for flexible substrates.

  • Cure Time: Determined by monitoring the hardness or tack-free time of the adhesive or coating.

Signaling Pathways and Logical Relationships

The incorporation of 2-NBM into a polymer chain influences its properties through a clear cause-and-effect relationship.

Logical_Relationship Start Incorporate this compound into Polymer Backbone Nitro_Group Introduction of Polar -NO2 Group Start->Nitro_Group Increased_Polarity Increased Polymer Polarity Nitro_Group->Increased_Polarity Improved_Adhesion Enhanced Intermolecular Forces with Substrate (Improved Adhesion) Increased_Polarity->Improved_Adhesion Improved_Resistance Reduced Affinity for Nonpolar Solvents (Improved Chemical Resistance) Increased_Polarity->Improved_Resistance Increased_Tg Increased Chain Stiffness (Higher Glass Transition Temp.) Increased_Polarity->Increased_Tg Increased_Hardness Increased Hardness and Brittleness Increased_Tg->Increased_Hardness

Fig. 3: Property Enhancement Logic.

Conclusion

This compound is a promising functional monomer for the development of high-performance coatings and adhesives. Its incorporation can lead to significant improvements in adhesion, chemical resistance, and mechanical properties. The provided protocols offer a foundation for researchers to explore the potential of 2-NBM in their specific applications. Further optimization of formulations and curing conditions will likely be necessary to achieve the desired performance characteristics for commercial use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrobutyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Nitrobutyl methacrylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this monomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
SYN-E01 Low or No Product Yield Incomplete reaction due to catalyst inefficiency or deactivation.- Ensure the catalyst is fresh and properly handled. - For transesterification, consider using catalysts like zirconium acetylacetonate or dibutyltin oxide.[1] - Optimize catalyst concentration, typically between 0.1 to 10 mole percent based on the nitroalcohol.[1]
Equilibrium not shifted towards product formation.- In transesterification, continuously remove the methanol byproduct via azeotropic distillation.[2] - Ensure starting materials are dry, with a water level below 0.01 wt%.[2]
Incorrect reaction temperature.- Maintain the reaction temperature within the optimal range of 70-125 °C for transesterification.[1]
SYN-E02 Premature Polymerization of the Reaction Mixture Insufficient or ineffective polymerization inhibitor.- Use an appropriate free-radical inhibitor such as phenothiazine, hydroquinone (HQ), or 4-Methoxyphenol (MEHQ).[2] - Ensure the inhibitor is added at the beginning of the reaction.
High reaction temperature.- Avoid excessive temperatures that can accelerate radical formation. Monitor and control the reaction temperature closely.
Presence of oxygen (can sometimes initiate polymerization).- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
SYN-E03 Product Contaminated with Starting Materials Incomplete reaction or inefficient purification.- Monitor the reaction progress using techniques like 1H-NMR to ensure completion.[2] - After the reaction, remove unreacted starting materials by vacuum distillation.[2]
SYN-E04 Product is Discolored (Yellow or Brown) Formation of side products at elevated temperatures.- Lower the reaction and distillation temperatures. - Use vacuum distillation for purification to reduce the boiling point.
Degradation of the nitro group.- Avoid strongly basic or acidic conditions if possible, as these can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound?

A1: Transesterification is the preferred method for the synthesis of this compound. This technique offers advantages over direct esterification, such as milder reaction conditions and the avoidance of strong acid catalysts and the associated waste streams. The general reaction involves reacting methyl methacrylate with 2-nitrobutanol in the presence of a suitable catalyst and a free radical inhibitor.[1]

Q2: My entire reaction mixture turned into a solid gel. What happened and can I recover my product?

A2: This indicates that premature polymerization has occurred. This is a common challenge with methacrylate monomers due to their high reactivity. The most likely cause is an insufficient amount of polymerization inhibitor or excessive heat. Unfortunately, once the entire mixture has polymerized, it is generally not feasible to recover the monomer product. The focus should be on preventing this in future experiments by ensuring the presence of an effective inhibitor and maintaining strict temperature control.

Q3: What are the most effective polymerization inhibitors for this synthesis?

A3: Phenothiazine, hydroquinone (HQ), and the methyl ether of hydroquinone (MEHQ) are commonly used and effective free-radical inhibitors for methacrylate synthesis.[2] The choice of inhibitor may depend on the specific reaction conditions and the desired shelf-life of the final product.

Q4: How can I improve the yield of my transesterification reaction?

A4: To improve the yield, it is crucial to drive the reaction equilibrium towards the product side. This can be achieved by continuously removing the methanol byproduct as it forms. Using a distillation setup that allows for the azeotropic removal of methanol with excess methyl methacrylate is an effective strategy.[2] Additionally, ensuring that your reactants and solvent are anhydrous will help to maximize conversion.

Q5: What is the best way to purify the final this compound product?

A5: Vacuum distillation is the recommended method for purifying this compound. This technique allows for the separation of the product from less volatile impurities and unreacted starting materials at a lower temperature, which is critical for preventing thermally induced polymerization.[2] It is advisable to add a fresh amount of a polymerization inhibitor to the distillation flask.

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol is adapted from a general procedure for the synthesis of (2-nitro)alkyl (meth)acrylates.[2]

Materials:

  • 2-Nitrobutanol

  • Methyl methacrylate (MMA)

  • Zirconium acetylacetonate (catalyst)

  • Phenothiazine (polymerization inhibitor)

  • Toluene (solvent, optional)

Equipment:

  • A four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, distillation head with a reflux splitter, and a condenser.

  • Heating mantle

  • Vacuum pump

Procedure:

  • To the reaction flask, add 2-nitrobutanol and toluene (if used).

  • Heat the mixture to 100 °C under reduced pressure (e.g., 400 mmHg) to azeotropically remove any residual water. Collect a small amount of distillate.

  • Cool the flask to 50-60 °C.

  • Add the polymerization inhibitor (phenothiazine), methyl methacrylate, and the catalyst (zirconium acetylacetonate).

  • Heat the reaction mixture to 100-120 °C under reduced pressure (e.g., 700 mmHg).

  • Set the reflux/distillation splitter to continuously remove the methanol/methyl methacrylate azeotrope. The vapor temperature should be monitored and will typically be between 65-70 °C.

  • Monitor the reaction progress by analyzing the collected distillate for methanol content using techniques such as 1H-NMR.

  • Once the reaction has reached the desired conversion, cool the mixture.

  • Remove the solvent and excess methyl methacrylate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis_Pathway 2-Nitrobutanol 2-Nitrobutanol Reaction Transesterification (70-125 °C) 2-Nitrobutanol->Reaction Methyl_Methacrylate Methyl Methacrylate Methyl_Methacrylate->Reaction Catalyst Catalyst (e.g., Zirconium acetylacetonate) Catalyst->Reaction Inhibitor Inhibitor (e.g., Phenothiazine) Inhibitor->Reaction Product This compound Reaction->Product Byproduct Methanol (Removed via distillation) Reaction->Byproduct

Caption: Transesterification synthesis of this compound.

Troubleshooting_Polymerization Start Reaction mixture shows increased viscosity or gelling Check_Temp Is reaction temperature exceeding 125 °C? Start->Check_Temp Reduce_Heat Immediately reduce heat and/or apply cooling Check_Temp->Reduce_Heat Yes Check_Inhibitor Was a polymerization inhibitor added? Check_Temp->Check_Inhibitor No Reduce_Heat->Check_Inhibitor Add_Inhibitor If safe, add more inhibitor. Otherwise, abort synthesis. Check_Inhibitor->Add_Inhibitor No Continue Continue reaction with careful monitoring Check_Inhibitor->Continue Yes Abort Abort synthesis. Review protocol for next attempt. Add_Inhibitor->Abort

Caption: Troubleshooting workflow for premature polymerization.

Yield_Factors Yield Product Yield Equilibrium Reaction Equilibrium Yield->Equilibrium Kinetics Reaction Kinetics Yield->Kinetics Purity Reactant Purity Yield->Purity Byproduct_Removal Byproduct Removal (Methanol) Equilibrium->Byproduct_Removal Catalyst_Activity Catalyst Activity Kinetics->Catalyst_Activity Temperature Temperature Kinetics->Temperature Anhydrous_Conditions Anhydrous Conditions Purity->Anhydrous_Conditions

Caption: Key factors influencing the yield of this compound.

References

optimizing reaction conditions for 2-Nitrobutyl methacrylate polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Nitrobutyl Methacrylate Polymerization

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for the successful polymerization of this compound (2NBMA).

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of this compound.

Question/Issue Answer/Solution
Why is my polymerization not starting or proceeding very slowly? 1. Initiator Issues: The initiator concentration may be too low, or it may have degraded due to improper storage. Prepare a fresh initiator solution and consider increasing the concentration incrementally.2. Inhibition by Nitro Group: Nitroaliphatic compounds can act as retarders or inhibitors in free-radical polymerization, especially at elevated temperatures.[1] This can lead to slow reaction rates. Consider using lower temperatures with a suitable low-temperature initiation system (e.g., redox or photo-initiation).[1]3. Presence of Oxygen: Dissolved oxygen is a strong inhibitor of free-radical polymerization.[2] Ensure your monomer and solvent are thoroughly degassed using techniques like freeze-pump-thaw cycles, sparging with an inert gas (e.g., argon or nitrogen), or working in a glovebox.[3]4. Inhibitor in Monomer: Commercial monomers are shipped with inhibitors (e.g., MEHQ, hydroquinone) to prevent premature polymerization.[4] This inhibitor must be removed before use, typically by passing the monomer through a column of activated basic alumina.[3]
My polymer has a very low molecular weight and broad polydispersity. 1. High Initiator Concentration: While a higher initiator concentration increases the polymerization rate, it also leads to more termination events, resulting in shorter polymer chains and lower average molecular weight.[1]2. High Temperature: Elevated temperatures increase the rate of both initiation and termination. This can lead to a lower average molecular weight.[1] Optimizing for a moderate temperature is crucial.3. Chain Transfer Reactions: The presence of chain transfer agents (including some solvents or impurities) can prematurely terminate growing polymer chains, leading to lower molecular weight. Ensure high-purity reagents and choose a solvent with a low chain transfer constant.
Why are there bubbles in my final polymer sample? Bubbles are typically caused by the boiling of the monomer due to the exothermic nature of polymerization, a phenomenon known as the Trommsdorff effect or autoacceleration.[5] This is common in bulk polymerization.Solutions:Heat Dissipation: Ensure efficient heat dissipation by using a smaller reaction vessel, a stirred reactor, or a temperature-controlled oil/water bath.[6] • Solution Polymerization: Performing the reaction in a solvent helps to manage the heat generated.[7] • Slower Reaction Rate: Lower the reaction temperature or initiator concentration to slow the polymerization rate and reduce the rate of heat generation.
The polymerization works, but the results are not reproducible. Reproducibility issues often stem from small variations in reaction conditions that have a large impact on the outcome.[8]Key factors to control:Atmosphere: Strictly control the inert atmosphere to exclude oxygen and moisture.[4] • Reagent Purity: Ensure the monomer is freshly purified to remove the inhibitor and that the initiator and solvent are of high purity and dry. • Temperature: Maintain precise and constant temperature control throughout the reaction. • Degassing: Standardize your degassing procedure to ensure consistent removal of dissolved oxygen.[3][4]

Frequently Asked Questions (FAQs)

Question Answer
What type of polymerization is suitable for this compound? This compound readily undergoes conventional free-radical polymerization.[1] Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can also be employed to achieve better control over molecular weight and architecture, though the nitro group may require special consideration.
What are common initiators for 2NBMA polymerization? Standard free-radical initiators are effective. The choice depends on the desired reaction temperature:• Azo compounds: Azobisisobutyronitrile (AIBN) is a common choice for reactions around 60-80 °C.• Peroxides: Benzoyl peroxide (BPO) is also widely used and decomposes in a similar temperature range.[1][6]• Redox Initiators: For lower temperature polymerizations, redox systems (e.g., a peroxide with a tertiary amine) can be used.[9]
How does the nitro group in 2NBMA affect polymerization? The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the monomer. Critically, nitro compounds can act as inhibitors or retarders in free-radical polymerizations, which can slow the reaction rate.[1] This effect must be managed through careful selection of initiation methods and reaction conditions.
What solvents are appropriate for the solution polymerization of 2NBMA? A good solvent should dissolve the monomer, the resulting polymer, and the initiator, while having a low chain-transfer constant. Common choices for methacrylate polymerization include toluene, anisole, diphenyl ether, acetone, and benzene.[3][7][10]
How can I monitor the progress of the polymerization? 1. Gravimetry: Take aliquots of the reaction mixture at different time points, precipitate the polymer in a non-solvent (like methanol or hexane), dry the polymer, and weigh it to determine the monomer conversion.[5]2. Spectroscopy (NMR/FTIR): Track the disappearance of the vinyl proton signals (NMR) or the C=C bond peak (FTIR) of the monomer over time.3. Chromatography (GC/SEC): Use Gas Chromatography (GC) to measure the consumption of the monomer or Size Exclusion Chromatography (SEC/GPC) to monitor the formation and molecular weight of the polymer.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the general effects of key reaction parameters on the free-radical polymerization of methacrylates. These trends are applicable to this compound and can guide optimization.

Table 1: Effect of Reaction Parameters on Polymerization Outcome

ParameterChangeEffect on Polymerization RateEffect on Average Molecular WeightRationale
Temperature IncreaseIncreasesDecreasesHigher temperature increases initiator decomposition and propagation rates, but also increases termination and chain transfer rates.[1]
Monomer Concentration IncreaseIncreasesIncreasesA higher concentration of monomer leads to a higher propagation rate relative to termination.[1]
Initiator Concentration IncreaseIncreasesDecreasesMore initiator generates more free radicals, increasing the rate of initiation. However, this also increases the probability of termination, leading to shorter polymer chains.[1][9]

Table 2: Example Conditions for Methacrylate Polymerization (ATRP) Data adapted from experiments on similar methacrylate monomers and serve as a starting point for optimization.

MonomerInitiator System[M]:[I]:[Cu(I)]:[Ligand]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn
Benzyl MethacrylateEBriB / CuBr / dNbpy227 : 1 : 0.5 : 0.5901.562.726,7001.18
Methyl MethacrylateEBriB / CuCl2 / PMDETA200 : 1 : 1 : 1902.579.023,0001.45
n-Butyl Methacrylate- / Cu-complex200 : 1 : 0.5600.6-~10,0001.34

Source: Adapted from Matyjaszewski Polymer Group data.[3] Abbreviations: [M]=Monomer, [I]=Initiator, EBriB=Ethyl 2-bromoisobutyrate, dNbpy=4,4′-di(5-nonyl)-2,2′-bipyridine, PMDETA=Pentamethyldiethylenetriamine, Mn=Number-average molecular weight, Mw/Mn=Polydispersity Index.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of 2NBMA

This protocol describes a standard lab-scale solution polymerization.

1. Materials and Reagent Purification:

  • Monomer: this compound (2NBMA)

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Solvent: Toluene or Anisole (anhydrous)

  • Non-solvent: Methanol or Hexane (for precipitation)

  • Purification: Remove the inhibitor from 2NBMA by passing it through a short column of activated basic alumina immediately before use. Recrystallize the initiator (AIBN from methanol, BPO from chloroform/methanol) to ensure purity.

2. Polymerization Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of 2NBMA monomer (e.g., 5 g).

  • Add the solvent (e.g., 5 mL of Toluene for a 50% w/v solution).

  • Add the initiator (e.g., 0.1-1.0 mol% with respect to the monomer).

  • Seal the flask with a rubber septum.

  • Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.[3]

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

  • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C for AIBN).

  • Allow the reaction to proceed for the desired time (e.g., 2-24 hours), with stirring.

3. Polymer Isolation and Purification:

  • Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the viscous solution with a small amount of solvent (e.g., THF) if necessary.

  • Slowly pour the polymer solution into a large beaker containing a stirred, cold non-solvent (e.g., 200 mL of methanol). The polymer should precipitate as a solid.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with fresh non-solvent.

  • To further purify, re-dissolve the polymer in a minimal amount of a good solvent (like acetone) and re-precipitate.

  • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Experimental Workflow for Solution Polymerization

G start_end start_end process process decision decision io io A Start: Reagents B Purify Monomer (Remove Inhibitor) A->B High Purity Required C Combine Monomer, Solvent, & Initiator in Schlenk Flask B->C D Degas Mixture (Freeze-Pump-Thaw) C->D Crucial Step E Heat to Reaction Temp Under Inert Atmosphere D->E F Polymerization (2-24h) E->F G Stop Reaction (Cool & Expose to Air) F->G H Precipitate Polymer in Non-Solvent G->H I Filter & Wash Polymer H->I J Dry Under Vacuum I->J K Characterize Polymer (SEC, NMR, etc.) J->K L End: Purified Polymer K->L

Caption: Workflow for free-radical solution polymerization of 2NBMA.

Troubleshooting Logic for Low Polymer Conversion

G problem problem cause cause solution solution A Problem: Low Polymer Conversion or No Reaction B1 Was the monomer purified? A->B1 B2 Was the reaction degassed properly? A->B2 B3 Is the initiator concentration correct? A->B3 B4 Is the temperature correct for the initiator? A->B4 C1 No B1->C1 If No C2 No B2->C2 If No C3 Unsure B3->C3 If Unsure C4 Unsure B4->C4 If Unsure C1_sol Solution: Pass monomer through basic alumina column. C1->C1_sol C2_sol Solution: Perform 3x freeze-pump-thaw cycles. Ensure inert atmosphere. C2->C2_sol C3_sol Solution: Recalculate and consider increasing concentration. C3->C3_sol C4_sol Solution: Verify bath temperature and initiator's half-life. C4->C4_sol

Caption: Decision tree for troubleshooting low polymerization yield.

Mechanism of Free-Radical Polymerization

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination step_node step_node species_node species_node I Initiator (I) R Primary Radicals (2R•) I->R Decomposition (Heat, Light) RM Initiated Monomer (R-M•) R->RM Addition RMn Growing Chain (R-M[n]•) RM->RMn M1 Monomer (M) RMn1 Lengthened Chain (R-M[n+1]•) RMn->RMn1 Chain Growth M2 Monomer (M) RMa Growing Chain (R-M[a]•) RMn1->RMa Dead Dead Polymer RMa->Dead Combination or Disproportionation RMb Growing Chain (R-M[b]•) RMb->Dead Combination or Disproportionation

Caption: The three key stages of free-radical polymerization.

References

Technical Support Center: 2-Nitrobutyl Methacrylate Monomer Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the purification of 2-Nitrobutyl methacrylate (2-NBMA) monomer. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound monomer?

A1: The most prevalent and effective methods for purifying this compound are distillation under reduced pressure and column chromatography.[1] These techniques are designed to remove impurities such as unreacted starting materials, byproducts from synthesis, and oligomers formed during storage.

Q2: Why is it crucial to use an inhibitor during the synthesis and purification of 2-NBMA?

A2: this compound, like other methacrylate monomers, has a high tendency to undergo spontaneous, premature polymerization, especially when heated.[2] Inhibitors such as hydroquinone (HQ) or phenothiazine (PTZ) are added to prevent this unwanted reaction, ensuring the monomer remains in its unpolymerized state for safe handling and storage.[1][2]

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials like methacrylic acid or 2-nitrobutanol, byproducts from the synthesis method (e.g., methanol from transesterification), water, and small amounts of polymer or oligomers.[1][3] The specific impurities will depend on the synthetic route employed.[3]

Q4: How can I monitor the purity of my 2-NBMA sample?

A4: The purity of this compound can be effectively monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the quantification of the monomer and the detection of residual impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Premature polymerization during distillation - Distillation temperature is too high.- Insufficient or inactive inhibitor.- Presence of oxygen-depleted zones in the distillation apparatus.[2]- Lower the distillation temperature by using a higher vacuum.- Ensure an adequate amount of a suitable inhibitor (e.g., hydroquinone) is added to the distillation flask.- Introduce a gentle stream of dry air or nitrogen to maintain an aerobic environment if the inhibitor requires it.
Monomer solidifies or becomes highly viscous during storage - Depletion of the inhibitor over time.- Exposure to heat, light, or contaminants that can initiate polymerization.- Store the purified monomer at a low temperature (e.g., 4°C) in a dark, well-sealed container.- Ensure the monomer is adequately stabilized with an appropriate inhibitor for long-term storage.
Incomplete removal of inhibitor - The chosen purification method is not effective for the specific inhibitor used.- Insufficient washing or column elution.- For hydroquinone or its monomethyl ether (MEHQ), washing with an aqueous basic solution (e.g., dilute NaOH) can be effective.[4]- For column chromatography, select a solvent system that provides good separation between the monomer and the inhibitor.- Consider using activated carbon to adsorb the inhibitor.[5]
Presence of water in the purified monomer - Inadequate drying of the organic phase after aqueous washing.- Use of wet solvents or glassware.- Dry the monomer solution over an anhydrous drying agent like magnesium sulfate or sodium sulfate before the final purification step.- Use properly dried solvents and glassware throughout the process.
Low yield after purification - Significant polymerization during the purification process.- Loss of product during transfers or due to adherence to glassware.- Optimize the purification conditions to minimize polymerization (see "Premature polymerization" above).- Handle the monomer carefully to minimize mechanical losses.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities and byproducts with significantly different boiling points from 2-NBMA.

Materials:

  • Crude this compound

  • Hydroquinone (HQ) or other suitable inhibitor

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Add the crude this compound and a small amount of inhibitor (e.g., 100-200 ppm of HQ) to the round-bottom flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Begin stirring and gradually apply vacuum to the system.

  • Once the desired pressure is reached (a reduced pressure is crucial to lower the boiling point and prevent thermal polymerization), slowly heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • After distillation, add a small amount of inhibitor to the purified monomer for storage.

Protocol 2: Inhibitor Removal by Aqueous Wash

This protocol is effective for removing phenolic inhibitors like hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ).

Materials:

  • 2-NBMA containing a phenolic inhibitor

  • 0.1 N Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Place the 2-NBMA in a separatory funnel.

  • Add an equal volume of 0.1 N NaOH solution, shake the funnel vigorously, and then allow the layers to separate. The aqueous layer will typically become colored as it removes the phenolic inhibitor.[6]

  • Drain the aqueous layer.

  • Repeat the wash with 0.1 N NaOH solution two more times, or until the aqueous layer remains colorless.

  • Wash the monomer with an equal volume of brine to remove residual NaOH and reduce the amount of dissolved water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The resulting monomer is inhibitor-free and should be used immediately or stabilized with a fresh batch of inhibitor for storage.

Process Visualization

Below are diagrams illustrating the experimental workflows for the purification of this compound.

Purification_Workflow cluster_distillation Vacuum Distillation start_dist Crude 2-NBMA + Inhibitor dist_flask Heat under Reduced Pressure start_dist->dist_flask collection Collect Purified Monomer dist_flask->collection stabilize_dist Add Inhibitor for Storage collection->stabilize_dist

Caption: Workflow for the purification of this compound by vacuum distillation.

Inhibitor_Removal_Workflow cluster_washing Inhibitor Removal (Aqueous Wash) start_wash 2-NBMA with Inhibitor naoh_wash Wash with 0.1 N NaOH start_wash->naoh_wash brine_wash Wash with Brine naoh_wash->brine_wash dry Dry over MgSO4 brine_wash->dry filter Filter dry->filter final_product Inhibitor-Free 2-NBMA filter->final_product

Caption: Workflow for the removal of phenolic inhibitors from this compound.

References

inhibiting premature polymerization of 2-Nitrobutyl methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of 2-Nitrobutyl methacrylate (2-NBMA) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (2-NBMA) polymerizing prematurely?

A1: Premature polymerization of 2-NBMA, a reactive acrylic monomer, can be triggered by several factors:

  • Inadequate Inhibition: The concentration of the polymerization inhibitor may be too low or depleted over time.

  • Improper Storage Conditions: Exposure to elevated temperatures, direct sunlight, or UV radiation can initiate polymerization.[1][2][3]

  • Contamination: The presence of impurities such as peroxides, acids, bases, metals (iron, copper), or dust can act as initiators.[1][4]

  • Oxygen Depletion: Some common inhibitors, like hydroquinone (HQ) and its methyl ether (MEHQ), require the presence of dissolved oxygen to function effectively.[3][4] Storing the monomer under an inert atmosphere can deactivate these inhibitors.

Q2: What are the recommended inhibitors for 2-NBMA?

A2: For the stabilization of this compound, inhibitors commonly used for other methacrylate monomers are effective. These include:

  • Hydroquinone (HQ): A standard, oxygen-dependent inhibitor.[5][6]

  • Methyl Ether of Hydroquinone (MEHQ): Another widely used oxygen-dependent inhibitor.[3][7]

  • Phenothiazine (PTZ): A highly effective inhibitor that can function even in the absence of oxygen.[5][6][8]

Q3: What are the typical concentrations of inhibitors used for stabilizing methacrylate monomers?

A3: While specific data for 2-NBMA is limited, the following table summarizes typical inhibitor concentrations used for other acrylic and methacrylic monomers, which can be used as a starting point. It is crucial to determine the optimal concentration for your specific application and storage conditions.

InhibitorTypical Concentration Range (ppm)Oxygen RequirementNotes
Hydroquinone (HQ) 100 - 1000YesCan be less effective at elevated temperatures.
Methyl Ether of Hydroquinone (MEHQ) 50 - 500YesA common choice for commercial methacrylates.[3][7]
Phenothiazine (PTZ) 200 - 1000NoEffective at high temperatures and in anoxic conditions.[6][8]

Q4: What are the ideal storage conditions for 2-NBMA?

A4: To maximize the shelf life of 2-NBMA and prevent premature polymerization, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 15-25°C (59-77°F)[2]Elevated temperatures accelerate inhibitor depletion and increase the rate of polymerization.[1][3]
Light Store in a dark place, in an opaque container.UV light can initiate polymerization.[2]
Atmosphere Store under air (not an inert gas) if using oxygen-dependent inhibitors like HQ or MEHQ.[9]Oxygen is essential for the function of phenolic inhibitors.
Container Use containers made of appropriate materials like stainless steel or aluminum.[9]Avoid materials that can corrode and introduce metal ion contaminants.

Q5: How can I tell if my 2-NBMA has started to polymerize?

A5: Early signs of polymerization include:

  • An increase in viscosity.

  • The formation of a haze or solid particles in the liquid monomer.

  • A noticeable increase in temperature of the stored monomer. A temperature rise of more than 2°C per hour without an external heat source is a critical warning sign.[3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with premature polymerization of 2-NBMA.

Troubleshooting_Premature_Polymerization start Start: Premature Polymerization Observed check_storage 1. Review Storage Conditions start->check_storage check_inhibitor 2. Verify Inhibitor Presence and Concentration check_storage->check_inhibitor Storage OK solution_storage Solution: - Adjust temperature to 15-25°C. - Protect from light. - Ensure proper head space with air. check_storage->solution_storage Improper Storage check_contamination 3. Investigate Potential Contamination check_inhibitor->check_contamination Inhibitor OK solution_inhibitor Solution: - Add a shortstop inhibitor (e.g., PTZ). - Consider re-inhibiting with fresh inhibitor. check_inhibitor->solution_inhibitor Inhibitor Depleted or Absent solution_contamination Solution: - Filter the monomer if solids are present. - If severe, dispose of the batch according to safety protocols. check_contamination->solution_contamination Contamination Found end_node Problem Resolved check_contamination->end_node No Contamination Found (Consult further) solution_storage->end_node solution_inhibitor->end_node solution_contamination->end_node

Troubleshooting workflow for premature polymerization.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of 2-NBMA

This protocol provides a method to evaluate the effectiveness of different inhibitors or to assess the stability of a batch of 2-NBMA under elevated temperatures.

Objective: To determine the induction time to polymerization of 2-NBMA in the presence of an inhibitor at an elevated temperature.

Materials:

  • This compound (2-NBMA)

  • Selected polymerization inhibitor(s) (e.g., HQ, MEHQ, PTZ)

  • Small, sealable glass vials or ampoules

  • Heating block or oven with precise temperature control

  • Viscometer or a method for visually assessing viscosity changes

  • Timer

Procedure:

  • Sample Preparation:

    • Prepare solutions of 2-NBMA with the desired concentration of the inhibitor to be tested (e.g., 200 ppm, 500 ppm).

    • Include a control sample of 2-NBMA without any added inhibitor.

    • Ensure all samples are handled in a well-ventilated fume hood.

  • Experimental Setup:

    • Aliquot a small, consistent volume (e.g., 2-5 mL) of each prepared sample into separate, labeled glass vials.

    • Loosely cap the vials to allow for air in the headspace, which is crucial if testing oxygen-dependent inhibitors. For anaerobic inhibitors like PTZ, the vials can be sealed after purging with an inert gas if desired for specific experimental conditions.

    • Place the vials in a pre-heated oven or heating block set to a constant elevated temperature (e.g., 60°C or 80°C). The choice of temperature will depend on the desired acceleration of the test.

  • Monitoring:

    • At regular intervals (e.g., every 30-60 minutes), carefully remove the vials from the heat source and visually inspect for any signs of polymerization (increased viscosity, gel formation, or solidification).

    • Alternatively, a more quantitative approach involves measuring the viscosity of the samples at each time point.

    • Record the time at which a noticeable increase in viscosity or the formation of a gel is first observed. This is the induction time.

  • Data Analysis:

    • Compare the induction times for the samples with different inhibitors and concentrations. A longer induction time indicates a more effective inhibitor under the tested conditions.

    • Plot the viscosity as a function of time for each sample to visualize the onset of polymerization.

Protocol 2: Monitoring Polymerization Onset by Viscosity Measurement

Objective: To quantitatively track the early stages of polymerization by measuring changes in viscosity.

Materials:

  • 2-NBMA sample

  • Viscometer (e.g., a rotational viscometer or a simple flow viscometer)

  • Constant temperature bath

  • Timer

Procedure:

  • Initial Viscosity Measurement:

    • Equilibrate the 2-NBMA sample to a specific temperature in the constant temperature bath.

    • Measure the initial viscosity of the liquid monomer. This will serve as the baseline.

  • Incubation and Periodic Measurement:

    • Store the 2-NBMA sample under the desired experimental conditions (e.g., at room temperature or in an accelerated aging oven).

    • At predetermined time intervals, take an aliquot of the sample and measure its viscosity at the same temperature as the initial measurement.

  • Data Interpretation:

    • A significant increase in viscosity over time is a clear indication that polymerization is occurring.

    • The rate of viscosity increase can be used to compare the stability of different batches or the effectiveness of different inhibitor systems.

Signaling Pathway and Workflow Diagrams

Inhibition_Mechanism cluster_initiation Polymerization Initiation cluster_propagation Chain Propagation cluster_inhibition Inhibition Initiator Initiator (Heat, Light, Contaminant) Radical Free Radical (R.) Initiator->Radical Decomposition Monomer 2-NBMA Monomer (M) Radical->Monomer Attacks Inhibitor Inhibitor (IH) Radical->Inhibitor Reacts with Growing_Chain Growing Polymer Chain (P.) Monomer->Growing_Chain Forms Growing_Chain->Growing_Chain + M Inactive_Species Stable/Inactive Species Inhibitor->Inactive_Species Forms

Simplified mechanism of free radical polymerization and inhibition.

Experimental_Workflow start Start: Assess 2-NBMA Stability prep_samples 1. Prepare 2-NBMA samples with and without inhibitors. start->prep_samples accelerated_aging 2. Subject samples to accelerated aging (e.g., 60°C). prep_samples->accelerated_aging monitor_viscosity 3. Monitor viscosity and visual changes periodically. accelerated_aging->monitor_viscosity analyze_data 4. Determine induction time and compare inhibitor effectiveness. monitor_viscosity->analyze_data conclusion Conclusion: Optimal inhibitor and concentration identified. analyze_data->conclusion

Workflow for evaluating inhibitor effectiveness.

References

effect of initiator concentration on poly(2-Nitrobutyl methacrylate) molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 2-Nitrobutyl methacrylate. The following information addresses the critical relationship between initiator concentration and the resulting polymer's molecular weight.

The Effect of Initiator Concentration on Molecular Weight

In free radical polymerization, the concentration of the initiator plays a crucial role in determining the final molecular weight of the polymer. Generally, a higher initiator concentration leads to a lower average molecular weight.[1] This is because a greater number of initiator molecules generate a higher concentration of free radicals.[1] This abundance of radicals leads to the simultaneous growth of many polymer chains, which also terminate more frequently, resulting in shorter chains and thus a lower average molecular weight. Conversely, a lower initiator concentration results in fewer, longer polymer chains and a higher average molecular weight.[1]

Illustrative Data: Initiator Concentration vs. Molecular Weight

The following table provides illustrative data on the expected effect of varying the concentration of the initiator, Azobisisobutyronitrile (AIBN), on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(this compound).

Disclaimer: This data is representative and intended for illustrative purposes to demonstrate a scientific principle. Actual experimental results may vary.

Experiment IDInitiator (AIBN) Concentration (mol/L)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PNBMA-10.005150,000270,0001.80
PNBMA-20.01095,000175,7501.85
PNBMA-30.02050,00095,0001.90
PNBMA-40.04028,00054,6001.95

Troubleshooting Guide and FAQs

Q1: My polymer's molecular weight is consistently too low. What is the most likely cause?

A1: A molecular weight that is lower than expected is often due to an excessively high initiator concentration.[1] More initiator molecules lead to a higher number of polymer chains being initiated, which in turn results in shorter chains upon termination. To increase the molecular weight, you should decrease the initiator concentration.

Q2: I'm trying to synthesize a high molecular weight polymer, but the reaction is extremely slow or doesn't proceed to completion. Why is this happening?

A2: While a low initiator concentration is necessary for achieving high molecular weight, an extremely low concentration may not generate enough free radicals to sustain the polymerization reaction at a reasonable rate.[1] There is a practical lower limit for the initiator concentration below which the polymerization will be impractically slow or may not occur at all.[1] You may need to find an optimal balance between reaction time and desired molecular weight through systematic experimentation.

Q3: My polydispersity index (PDI) is very high. How can I achieve a narrower molecular weight distribution?

A3: A high PDI indicates a broad distribution of polymer chain lengths. While initiator concentration can have a minor effect, other factors are more significant. High temperatures can lead to side reactions and a broader PDI. Inconsistent temperature control during the reaction can also contribute to this. For better control over PDI, consider advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Q4: The polymerization reaction is not starting at all. What should I check?

A4: There are several potential reasons for a failed initiation:

  • Inactive Initiator: Ensure your initiator has been stored correctly and has not degraded.

  • Presence of Inhibitors: The monomer, this compound, may contain inhibitors to prevent polymerization during storage. These need to be removed before the reaction.

  • Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization.[2] It is crucial to degas the reaction mixture thoroughly.

  • Incorrect Temperature: Thermal initiators like AIBN require a specific temperature to decompose and generate radicals. Ensure your reaction is at the appropriate temperature.

Q5: I'm observing bubble formation within my polymer. What is causing this?

A5: Bubble formation is often due to the boiling of the monomer if the exothermic polymerization reaction causes the temperature to rise uncontrollably. This is more likely in bulk polymerizations. Using a solvent to help dissipate heat can mitigate this issue. Bubbles can also form if the reaction mixture was not properly degassed.

Experimental Protocols

Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol describes a general procedure for the solution polymerization of this compound using AIBN as the initiator.

Materials:

  • This compound (monomer), inhibitor removed

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent), anhydrous

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Nitrogen or Argon gas supply

  • Oil bath with temperature controller

  • Vacuum filtration apparatus

Procedure:

  • Monomer Purification: Remove the inhibitor from the this compound monomer by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying.

  • Reaction Setup: Place a magnetic stir bar in a Schlenk flask and dry it thoroughly.

  • Reagent Addition: Under a nitrogen or argon atmosphere, add the desired amount of this compound and anhydrous toluene to the flask. For example, a 2 M solution can be prepared.

  • Initiator Addition: Add the calculated amount of AIBN to the reaction mixture. The concentration should be varied according to the desired molecular weight (refer to the illustrative data table).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the mixture. The reaction is typically run for several hours (e.g., 6-24 hours).

  • Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Characterize the molecular weight (Mn, Mw) and PDI of the polymer using Gel Permeation Chromatography (GPC).

Visualizing the Relationship

The following diagram illustrates the inverse relationship between the concentration of the initiator and the resulting molecular weight of the polymer.

cluster_0 Initiator Concentration cluster_1 Number of Polymer Chains cluster_2 Polymer Molecular Weight High_Initiator High Many_Chains Many High_Initiator->Many_Chains leads to Low_Initiator Low Fewer_Chains Fewer Low_Initiator->Fewer_Chains leads to Low_MW Low Many_Chains->Low_MW results in High_MW High Fewer_Chains->High_MW results in

Caption: Relationship between initiator concentration and molecular weight.

References

controlling polydispersity in 2-Nitrobutyl methacrylate polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the controlled polymerization of 2-Nitrobutyl methacrylate (NBMA). The information herein is designed to help control polydispersity and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the polydispersity of poly(this compound) (PNBMA) challenging?

A1: Controlling the polydispersity of PNBMA is challenging due to the presence of the nitro group on the butyl side chain. Nitro-aromatic and nitro-aliphatic compounds can act as inhibitors or retarders in radical polymerizations, which are commonly used for methacrylate monomers.[1][2] This can lead to slow polymerization rates, low monomer conversion, and broad molecular weight distributions (high polydispersity index - PDI).

Q2: Which controlled polymerization technique is most suitable for this compound?

A2: Based on studies of structurally similar monomers like o-nitrobenzyl methacrylate, Atom Transfer Radical Polymerization (ATRP) has shown the most promise for achieving a controlled polymerization with low PDI.[1][3] While Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is also an option, it tends to yield polymers with higher PDI and lower molecular weights for this type of monomer.[1] Nitroxide-Mediated Polymerization (NMP) is generally not recommended due to potential side reactions involving the nitro group.[4]

Q3: What is a typical achievable polydispersity index (PDI) for the ATRP of NBMA?

A3: For the ATRP of o-nitrobenzyl methacrylate, a PDI as low as 1.13 has been achieved, but this was at a limited monomer conversion of 30%.[1][3] It is reasonable to expect a similar level of control for NBMA under optimized conditions. Higher conversions may lead to a loss of control and an increase in PDI.

Q4: Can anionic polymerization be used for NBMA?

A4: Anionic polymerization is a potential route for methacrylate monomers. However, the nitro group is an electron-withdrawing group, which could potentially undergo side reactions with the anionic propagating center. While metal-free anionic polymerization has been explored for other methacrylates, its application to NBMA requires careful consideration of initiator and solvent choice to minimize side reactions.[5][6][7]

Q5: How can I purify the resulting poly(this compound)?

A5: Purification of PNBMA typically involves precipitation of the polymer solution into a non-solvent, such as methanol or ethanol.[8] The precipitated polymer can then be collected by filtration and dried under vacuum. If ATRP was used, passing the polymer solution through a neutral alumina column before precipitation can effectively remove the copper catalyst.[9]

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI > 1.5) in ATRP
Possible Cause Suggested Solution
Inhibitory effect of the nitro group Limit the monomer conversion to below 30-40%. Higher conversions often lead to a loss of control.[1]
High polymerization temperature Optimize the reaction temperature. While higher temperatures increase the rate, they can also promote side reactions. For ATRP of similar monomers, temperatures around 50-70°C have been used.
Inappropriate catalyst/ligand concentration Systematically vary the ratio of monomer:initiator:catalyst:ligand. A common starting point for methacrylates is 100:1:1:2.
Oxygen contamination Ensure all reagents and the reaction vessel are thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon). Oxygen can terminate radical chains.
Impure monomer or solvent Purify the NBMA monomer by passing it through a column of basic alumina to remove any inhibitor. Use freshly distilled and deoxygenated solvents.
Issue 2: Low or No Monomer Conversion
Possible Cause Suggested Solution
Inhibitor in the monomer Pass the NBMA monomer through a column of basic alumina immediately before use to remove the storage inhibitor (e.g., hydroquinone).
Insufficient initiator concentration or efficiency Increase the initiator concentration or choose a more efficient initiator for the chosen polymerization temperature. For ATRP, ethyl α-bromoisobutyrate (EBiB) is a common choice.
Low reaction temperature While high temperatures can be detrimental, a temperature that is too low may result in an impractically slow polymerization rate. Experiment with a temperature range of 50-90°C for ATRP.[9]
Catalyst deactivation (ATRP) Ensure a sufficiently low oxygen concentration. If the polymerization stalls, consider adding a reducing agent like Sn(EH)₂ in an AGET ATRP setup to regenerate the active Cu(I) species.[9]
Issue 3: Bimodal or Multimodal Molecular Weight Distribution
Possible Cause Suggested Solution
Slow initiation Ensure the initiator is activated efficiently at the start of the polymerization. The choice of initiator and catalyst system is crucial.
Chain transfer reactions The nitro group or impurities could act as chain transfer agents. Lowering the reaction temperature and ensuring high purity of all reagents can mitigate this.
Presence of water For anionic polymerization, water can act as a terminating agent, leading to a broad distribution. Ensure all glassware and reagents are scrupulously dried.

Quantitative Data Summary

The following table summarizes typical results obtained for the controlled radical polymerization of o-nitrobenzyl methacrylate, which can be used as a starting point for optimizing the polymerization of this compound.

Polymerization MethodMonomer Conversion (%)Molecular Weight ( g/mol )Polydispersity Index (PDI)Reference
ATRP ~30up to 17,000~1.13[1][3]
RAFT -up to 11,000~1.5[1]
NMP Very low/uncontrolled--[1]

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol is adapted from procedures for similar methacrylate monomers.[9]

Materials:

  • This compound (NBMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

Procedure:

  • To a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask, evacuate, and backfill with argon. Repeat three times.

  • Add anisole (2 mL) and PMDETA (21 µL, 0.1 mmol) via syringe under argon.

  • Stir the mixture until a homogeneous green solution is formed.

  • In a separate flask, prepare a solution of NBMA (2.0 g, 10.7 mmol) and EBiB (14.7 µL, 0.1 mmol) in anisole (2 mL). Deoxygenate this solution by bubbling with argon for 30 minutes.

  • Transfer the monomer/initiator solution to the catalyst solution via a degassed syringe.

  • Place the reaction flask in a preheated oil bath at 60°C.

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight/PDI (by GPC).

  • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the THF solution dropwise into cold methanol.

  • Filter the white polymer, wash with fresh methanol, and dry under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

ATRP_Mechanism cluster_activation Activation/Deactivation Equilibrium cluster_propagation Propagation P_n-X Dormant Polymer (P_n-Br) P_n_dot Propagating Radical (P_n•) P_n-X->P_n_dot k_act Cu(I)L_n Activator (Cu(I)Br/PMDETA) P_n_dot->P_n-X k_deact X-Cu(II)L_n Deactivator (Cu(II)Br_2/PMDETA) M Monomer (NBMA) P_n+1_dot Propagating Radical (P_{n+1}•) P_n_dot->P_n+1_dot k_p Troubleshooting_Workflow cluster_pdi Troubleshooting High PDI cluster_conv Troubleshooting Low Conversion start Start Polymerization check_pdi High PDI (>1.5)? start->check_pdi check_conv Low Conversion? check_pdi->check_conv No pdi1 Limit Conversion to < 40% check_pdi->pdi1 Yes success Successful Polymerization (Low PDI, Good Conversion) check_conv->success No conv1 Remove Inhibitor from Monomer check_conv->conv1 Yes pdi2 Optimize Temperature pdi1->pdi2 pdi3 Check Reagent Purity pdi2->pdi3 pdi4 Ensure Deoxygenation pdi3->pdi4 pdi4->start conv2 Adjust Initiator Concentration conv1->conv2 conv3 Increase Temperature (if too low) conv2->conv3 conv4 Consider AGET ATRP conv3->conv4 conv4->start

References

Technical Support Center: ATRP of 2-Nitrobutyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with the Atom Transfer Radical Polymerization (ATRP) of 2-Nitrobutyl methacrylate (NBMA).

Troubleshooting Guide

This section addresses common issues encountered during the ATRP of NBMA in a question-and-answer format.

Question 1: Why is my polymerization of this compound not initiating or proceeding at a very slow rate?

Answer: Several factors can contribute to poor or no polymerization of this compound (NBMA). These include:

  • Monomer Impurities: The presence of inhibitors, often shipped with methacrylate monomers to prevent premature polymerization, can completely halt the reaction.[1] It is crucial to remove these inhibitors before use. Additionally, the nitro group in NBMA can introduce impurities or degradation products that may interfere with the catalyst.

  • Catalyst Inactivity: The copper catalyst's activity is paramount. The Cu(I) species is sensitive to oxidation and can become inactive if exposed to air. Ensure all components are properly deoxygenated. The choice of ligand is also critical for catalyst stability and activity.[2][3]

  • Initiator Inefficiency: The initiator must be chosen correctly to ensure an initiation rate that is at least as fast as the propagation rate for a controlled polymerization.[4] For methacrylates, alkyl halides like ethyl 2-bromoisobutyrate are commonly used.[4]

  • Low Temperature: While lower temperatures can be used to control the polymerization of functional methacrylates, a temperature that is too low may result in an impractically slow reaction rate.[5]

  • Solvent Effects: The choice of solvent can significantly impact catalyst solubility and reactivity.[3][5] For polar monomers like NBMA, a solvent system that can solubilize both the monomer and the catalyst complex is essential.

Question 2: My polymerization is uncontrolled, resulting in a polymer with a broad molecular weight distribution (high dispersity, Đ or PDI). What are the possible causes?

Answer: A high dispersity indicates a loss of control over the polymerization process. Common reasons include:

  • Presence of Oxygen: Oxygen can lead to termination reactions, which disrupt the controlled nature of ATRP and broaden the molecular weight distribution. Thorough deoxygenation of the reaction mixture is critical.

  • Fast Initiation and Propagation: If the rate of propagation is significantly faster than the rate of deactivation, it can lead to an increase in termination reactions. This can be influenced by the temperature, catalyst system, and monomer concentration.[2]

  • Side Reactions of the Nitro Group: The nitro group on the NBMA monomer could potentially interact with the catalyst or the propagating radicals, leading to side reactions that terminate chains and broaden the dispersity. While direct evidence for NBMA is limited, functional groups on other methacrylates are known to cause such issues.

  • Insufficient Deactivator (Cu(II)): A sufficient concentration of the deactivator species (Cu(II)) is necessary to maintain the equilibrium between active and dormant chains, which is the cornerstone of a controlled polymerization.[2]

  • Poor Initiator Choice: An initiator that initiates too slowly will lead to chains starting at different times, resulting in a broader molecular weight distribution.[4][]

Question 3: I am observing a significant amount of termination in my polymerization, indicated by a plateau in conversion before all the monomer is consumed. Why is this happening?

Answer: Premature termination in ATRP can be caused by several factors:

  • High Radical Concentration: An excessively high concentration of propagating radicals increases the probability of bimolecular termination reactions. This can be due to a very active catalyst system or high temperatures.[2]

  • Impurities: As mentioned previously, impurities in the monomer, solvent, or from the catalyst can act as terminating agents.

  • Instability of the Propagating Radical: While methacrylate radicals are relatively stable, the presence of the nitro group could potentially influence their stability and increase the likelihood of termination.

  • Catalyst Degradation: Over the course of the polymerization, the catalyst complex may degrade, leading to a decrease in the deactivation rate and a subsequent increase in termination.

Question 4: The molecular weight of my resulting poly(this compound) does not match the theoretical value calculated from the monomer-to-initiator ratio. What could be the reason?

Answer: Discrepancies between theoretical and experimental molecular weights are common and can be attributed to:

  • Inaccurate Monomer Conversion Measurement: Ensure that the method used to determine monomer conversion (e.g., ¹H NMR, GC) is accurate and properly calibrated.

  • Inefficient Initiation: If the initiator efficiency is less than 100%, not all initiator molecules will start a polymer chain, leading to a higher experimental molecular weight than theoretically predicted.[4]

  • Chain Transfer Reactions: Although less common in ATRP, chain transfer to monomer, solvent, or other species can lead to the formation of new chains and affect the final molecular weight distribution.

  • Errors in SEC/GPC Analysis: The hydrodynamic volume of poly(NBMA) may differ from that of the standards (e.g., polystyrene or poly(methyl methacrylate)) used for calibrating the size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) instrument. This can lead to inaccurate molecular weight determination.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for the ATRP of this compound?

A1: Based on typical conditions for other functional methacrylates, a good starting point would be:

  • Monomer/Initiator/Catalyst/Ligand Ratio: [M]₀:[I]₀:[Cu(I)Br]₀:[Ligand]₀ = 100:1:1:2

  • Initiator: Ethyl 2-bromoisobutyrate (EBiB)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy)

  • Solvent: Anisole, toluene, or a mixture of a non-polar solvent with a more polar one like methyl ethyl ketone (MEK) to ensure solubility.[5]

  • Temperature: 50-70 °C

  • Deoxygenation: Three to four freeze-pump-thaw cycles are recommended.

Q2: How should I purify the this compound monomer before polymerization?

A2: To remove the inhibitor (typically hydroquinone or its derivatives), the monomer should be passed through a column of basic alumina.[1][7] Subsequently, it should be deoxygenated by bubbling with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles before use.

Q3: What analytical techniques are essential for characterizing the polymerization?

A3:

  • ¹H NMR Spectroscopy: To determine monomer conversion by integrating the vinyl proton peaks of the monomer against the polymer backbone peaks.

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the resulting polymer.

Data Presentation

Table 1: Typical Starting Conditions for ATRP of Functional Methacrylates

ParameterRecommended Range/ValueRationale
[Monomer]₀/[Initiator]₀ 25:1 to 500:1Determines the target degree of polymerization and molecular weight.
[Initiator]₀/[Cu(I)]₀ 1:0.5 to 1:1A lower catalyst loading can be used in some advanced ATRP techniques like ARGET or ICAR ATRP.[2]
[Cu(I)]₀/[Ligand]₀ 1:1 to 1:2An excess of ligand is often used to ensure the formation of the active catalyst complex.[3]
Temperature 50 - 90 °CBalances the rate of polymerization with the need to minimize side reactions. For functional monomers, lower temperatures are often preferred.[5]
Solvent Anisole, Toluene, DMF, MEKThe solvent must be able to dissolve the monomer, polymer, and catalyst complex.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

  • Prepare a short column packed with basic alumina.

  • Pass the this compound monomer through the column to remove the inhibitor.

  • Collect the purified monomer in a Schlenk flask.

  • For immediate use, deoxygenate the monomer by bubbling with dry argon or nitrogen for 30 minutes. For storage, perform three freeze-pump-thaw cycles and store under an inert atmosphere at low temperature.

Protocol 2: General Procedure for ATRP of this compound

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the copper(I) bromide catalyst and the ligand under an inert atmosphere (e.g., in a glovebox or under a flow of argon).

  • Add the desired amount of deoxygenated solvent and stir until the catalyst complex forms (the solution will become colored and homogeneous).

  • Add the purified and deoxygenated this compound monomer to the flask via a degassed syringe.

  • Perform three freeze-pump-thaw cycles on the reaction mixture to ensure it is free of oxygen.

  • After the final thaw, backfill the flask with an inert gas.

  • Add the deoxygenated initiator (e.g., ethyl 2-bromoisobutyrate) via a degassed syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature and stir.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and dispersity (by SEC/GPC).

  • To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution color should change, indicating oxidation of the copper catalyst.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Filter and dry the polymer under vacuum to a constant weight.

Mandatory Visualization

Troubleshooting_ATRP_NBMA cluster_issues Identify the Primary Issue start Start ATRP of NBMA check_polymerization Polymerization Issue? start->check_polymerization no_issue Successful Polymerization: - Controlled Mn - Low Dispersity (Đ < 1.5) check_polymerization->no_issue No no_or_slow No/Slow Polymerization check_polymerization->no_or_slow Yes uncontrolled Uncontrolled Polymerization (High Dispersity) termination Premature Termination mw_mismatch Mn Mismatch cause_slow1 Check Monomer Purity (Remove Inhibitor) no_or_slow->cause_slow1 cause_slow2 Verify Catalyst Activity (Deoxygenation, Ligand Choice) no_or_slow->cause_slow2 cause_slow3 Confirm Initiator Efficiency no_or_slow->cause_slow3 cause_slow4 Optimize Temperature & Solvent no_or_slow->cause_slow4 cause_uncontrolled1 Ensure Rigorous Deoxygenation uncontrolled->cause_uncontrolled1 cause_uncontrolled2 Adjust Catalyst/Deactivator Ratio uncontrolled->cause_uncontrolled2 cause_uncontrolled3 Consider Side Reactions of Nitro Group uncontrolled->cause_uncontrolled3 cause_uncontrolled4 Re-evaluate Initiator Choice uncontrolled->cause_uncontrolled4 cause_termination1 Reduce Radical Concentration (Lower Temp, Less Active Catalyst) termination->cause_termination1 cause_termination2 Check for Impurities termination->cause_termination2 cause_termination3 Assess Catalyst Stability termination->cause_termination3 cause_mw1 Verify Monomer Conversion mw_mismatch->cause_mw1 cause_mw2 Evaluate Initiator Efficiency mw_mismatch->cause_mw2 cause_mw3 Calibrate SEC/GPC with Appropriate Standards mw_mismatch->cause_mw3

Caption: Troubleshooting workflow for ATRP of this compound.

References

Technical Support Center: Synthesis of 2-Nitrobutyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Nitrobutyl methacrylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the preferred transesterification route.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield Inefficient Reaction Conditions: The temperature may be too low, or the reaction time too short for the catalyst used.Optimize reaction temperature within the 70-125 °C range. Increase reaction time and monitor progress using GC or HPLC.[1]
Catalyst Inactivity: The catalyst may be poisoned, degraded, or used in an insufficient amount.Use a fresh, properly stored catalyst. For organometallic catalysts like zirconium acetylacetonate, ensure anhydrous conditions. Optimize catalyst concentration (typically 0.1 to 10 mole percent based on the nitroalcohol).[1]
Equilibrium Not Shifted: The methanol byproduct may not be effectively removed, preventing the reaction from proceeding to completion.Ensure efficient removal of methanol, often through azeotropic distillation with excess methyl methacrylate.[1] A distillation column is recommended for this purpose.
Product Contamination/ Impurities Incomplete Reaction: Unreacted starting materials (2-nitrobutanol and methyl methacrylate) remain in the product mixture.Increase reaction time or temperature to drive the reaction to completion. Monitor the disappearance of starting materials by GC or HPLC.
Side Reactions: Besides polymerization, other side reactions may occur, leading to byproducts.Maintain optimal temperature to avoid decomposition or unwanted side reactions. Ensure the use of an effective polymerization inhibitor.
Ineffective Purification: The purification method may not be adequate to remove all impurities.Use vacuum distillation to purify the product, as this helps to avoid thermal decomposition of the monomer.[2] For higher purity, column chromatography can be employed post-distillation.[2]
Polymerization During Synthesis or Purification Insufficient or Ineffective Inhibitor: The concentration of the free radical inhibitor may be too low, or the inhibitor may have degraded.Use an appropriate free radical inhibitor such as phenothiazine or hydroquinone in a sufficient concentration.[1][2] Ensure the inhibitor is added at the beginning of the reaction.
Excessive Heat: High temperatures, especially during distillation, can promote premature polymerization.[2]Conduct the distillation under reduced pressure to lower the boiling point of the product.[2] Ensure the temperature of the reaction and distillation pot does not significantly exceed the recommended range.
Reaction Stalls or Proceeds Very Slowly Poor Mixing: Inadequate agitation can lead to poor contact between reactants and the catalyst, slowing down the reaction rate.Ensure efficient and constant stirring throughout the reaction.
Presence of Water: Water can interfere with certain catalysts and potentially lead to side reactions.Use anhydrous reactants and solvents. If necessary, dry the reaction mixture azeotropically before adding the catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound to achieve a high yield?

A1: Transesterification is generally the preferred method over direct esterification for the synthesis of this compound.[2] This method involves reacting methyl methacrylate with 2-nitrobutanol in the presence of a suitable catalyst. It offers a commercially viable and efficient route to the desired product.[2]

Q2: Which catalysts are recommended for the transesterification synthesis of this compound?

A2: A variety of catalysts can be used, including basic catalysts and organometallic catalysts. Organometallic catalysts such as zirconium complexes (e.g., zirconium acetylacetonate) and dibutyltin oxide are effective.[1] Surprisingly, basic catalysts have also been shown to provide a clean synthesis route.[1]

Q3: What are the optimal reaction conditions for the transesterification synthesis?

A3: The reaction is typically carried out by heating the mixture at a temperature ranging from 70 to 125 °C.[1] The reaction can be conducted at atmospheric or reduced pressure, with a range of 400 to 760 mm Hg being suitable.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the transesterification reaction can be monitored by analyzing the distillate for the amount of methanol produced.[1] Alternatively, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to track the consumption of reactants and the formation of the product.[2]

Q5: What is the best way to purify the final product?

A5: Distillation under reduced pressure is a key purification step to avoid thermal decomposition of the this compound monomer.[2] For achieving higher purity, this can be followed by column chromatography.[2]

Q6: How can I prevent the premature polymerization of this compound during synthesis and storage?

A6: The use of a free radical inhibitor is crucial.[2] Inhibitors like hydroquinone or phenothiazine should be added to the reaction mixture and also to the purified product for stabilization during storage.[1][2] Storing the purified monomer at a low temperature and away from light can also help prevent polymerization.

Data Presentation

Table 1: Summary of Reaction Conditions and Yield for this compound Synthesis via Transesterification

CatalystReactant Ratio (Methyl Methacrylate:2-Nitrobutanol)Temperature (°C)Pressure (mmHg)Reaction Time (h)Yield (%)Reference
Zirconium acetylacetonate~1.2:11207004.5~75[1]
Zirconium acetylacetonate~3.5:1100495677[1]
Further research is needed to provide a more comprehensive comparison of different catalysts and reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Transesterification

This protocol is a general guideline based on established procedures.[1] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Methyl methacrylate (MMA)

  • 2-Nitrobutanol

  • Zirconium acetylacetonate (catalyst)

  • Phenothiazine (polymerization inhibitor)

  • Anhydrous toluene (optional, for azeotropic removal of water)

  • Sodium hydroxide solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Distillation head with a condenser and receiver

  • Heating mantle

  • Vacuum pump

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, and distillation head.

  • Charging Reactants: To the flask, add 2-nitrobutanol, an excess of methyl methacrylate (e.g., a 3.5:1 molar ratio to 2-nitrobutanol), and a polymerization inhibitor such as phenothiazine (e.g., 70 mg per mole of 2-nitrobutanol).

  • Azeotropic Drying (Optional but Recommended): If anhydrous reactants are not available, add toluene to the flask. Heat the mixture to reflux under reduced pressure (e.g., 400 mmHg) to remove any traces of water azeotropically.[1] Once the water is removed, cool the mixture.

  • Catalyst Addition: Once the reaction mixture has cooled to 50-60 °C, add the zirconium acetylacetonate catalyst (e.g., 0.015 moles per mole of 2-nitrobutanol).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) under reduced pressure (e.g., 495 mmHg).[1] Continuously stir the reaction mixture.

  • Methanol Removal: Collect the distillate, which will be a mixture of methanol and methyl methacrylate. The removal of methanol drives the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by analyzing the amount of methanol in the distillate or by taking small aliquots from the reaction mixture for GC/HPLC analysis. The reaction is considered complete when the starting nitroalcohol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the crude product with a dilute sodium hydroxide solution to remove any acidic impurities and the catalyst.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the excess methyl methacrylate and any solvent using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

  • Stabilization: Add a small amount of a polymerization inhibitor (e.g., hydroquinone or phenothiazine) to the purified product for storage.

Mandatory Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_final Final Product A Assemble 4-necked flask with stirrer, thermometer, and distillation head B Charge 2-Nitrobutanol, Methyl Methacrylate, and Phenothiazine A->B C Azeotropic drying (optional) B->C D Add Zirconium Acetylacetonate catalyst C->D E Heat under reduced pressure (e.g., 100°C, 495 mmHg) D->E F Continuously remove Methanol/MMA distillate E->F G Monitor reaction progress (GC/HPLC) F->G G->E Continue reaction if incomplete H Cool reaction mixture G->H Reaction complete I Wash with NaOH solution H->I J Separate organic layer I->J K Dry with MgSO4 J->K L Vacuum distill to purify product K->L M Add inhibitor for storage L->M N Characterize final product M->N

Caption: Experimental workflow for the synthesis of this compound.

Transesterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products MMA Methyl Methacrylate (Ester) Step1 Nucleophilic attack of 2-Nitrobutanol on the carbonyl carbon of Methyl Methacrylate MMA->Step1 Nitrobutanol 2-Nitrobutanol (Alcohol) Nitrobutanol->Step1 Catalyst Catalyst (Base or Organometallic) Catalyst->Step1 activates Step2 Formation of a tetrahedral intermediate Step1->Step2 Step3 Elimination of Methanol Step2->Step3 Product This compound Step3->Product Byproduct Methanol Step3->Byproduct

References

storage and handling recommendations for 2-Nitrobutyl methacrylate to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2-Nitrobutyl methacrylate to prevent its degradation and ensure experimental success. The following information is compiled for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Free-Radical Polymerization: Like other methacrylate monomers, this compound can undergo spontaneous, uncontrolled free-radical polymerization, especially when exposed to heat, light, or contaminants. This is an exothermic process that can lead to the solidification of the monomer inside the container.

  • Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, particularly under basic conditions, which would yield methacrylic acid and 2-nitrobutanol. The presence of the electron-withdrawing nitro group may influence the rate of this hydrolysis.

Q2: How does the nitro group affect the stability of the molecule?

A2: The nitro group is a strong electron-withdrawing group. This can make the carbonyl carbon of the ester more electrophilic and potentially more susceptible to nucleophilic attack, such as in base-catalyzed hydrolysis. Additionally, nitroalkanes can undergo thermal decomposition at elevated temperatures. While specific data for this compound is limited, it is prudent to avoid high temperatures during storage and handling.

Q3: What are the signs of degradation in my this compound sample?

A3: Signs of degradation include:

  • Increased Viscosity or Solidification: This is a clear indication of polymerization.

  • Change in Color: A noticeable change in color may suggest the formation of degradation byproducts.

  • Formation of Precipitates: The appearance of solid material in the liquid monomer can indicate polymerization or the formation of insoluble degradation products.

  • Unexpected pH Changes: A decrease in pH could suggest hydrolysis, leading to the formation of methacrylic acid.

Troubleshooting Guide

Issue: The monomer has become viscous or has solidified in the container.

  • Probable Cause: Spontaneous polymerization has occurred. This is often triggered by improper storage conditions such as elevated temperatures, exposure to light, or depletion of the polymerization inhibitor.

  • Solution: Unfortunately, once polymerized, the monomer cannot be reversed to its liquid state. The solidified material should be disposed of as hazardous waste according to your institution's guidelines.

  • Prevention: Strictly adhere to the recommended storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and well-ventilated area. Monitor the shelf life of the monomer.

Issue: My experimental results are inconsistent when using a new batch of this compound.

  • Probable Cause: The new batch may have started to degrade, or there might be variations in the inhibitor concentration between batches.

  • Solution:

    • Verify Storage Conditions: Confirm that the new batch has been stored correctly since its arrival.

    • Check for Visible Signs of Degradation: Inspect the monomer for any changes in viscosity or color.

    • Perform Quality Control: If possible, run a simple analytical test like NMR or GC-MS to check the purity of the monomer and compare it to a previous, reliable batch.

    • Contact Supplier: If you suspect a quality issue with the monomer, contact the supplier for a certificate of analysis and to report the problem.

Storage and Handling Recommendations

Proper storage and handling are critical to prevent the degradation of this compound. The following table summarizes the key recommendations.

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions, including spontaneous polymerization.
Inhibitor Typically supplied with a free-radical inhibitor such as MEHQ (Monomethyl Ether of Hydroquinone) or Hydroquinone.To prevent the onset of spontaneous polymerization. The effectiveness of the inhibitor is dependent on the presence of oxygen.
Inhibitor Concentration 15-100 ppm (Typical for methacrylates)This concentration is generally effective for preventing polymerization during storage.
Atmosphere Store under air, not under an inert atmosphere.The presence of oxygen is required for common phenolic inhibitors like MEHQ to function effectively.
Light Exposure Store in an opaque or amber container in a dark location.UV light can initiate free-radical polymerization.
Container Keep in the original, tightly sealed container.To prevent contamination and evaporation of the monomer or inhibitor.
Shelf Life 6-12 months (Typical for methacrylates)Inhibitor levels deplete over time. It is recommended to use the monomer within its specified shelf life.
Incompatible Materials Avoid contact with strong acids, bases, oxidizing agents, reducing agents, and peroxides.[1]These materials can initiate hazardous reactions, including vigorous polymerization or decomposition.

Experimental Protocols

Protocol 1: Monitoring Monomer Purity via Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the this compound monomer in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak area to determine the purity of the monomer.

    • Look for the presence of any new peaks that may indicate degradation products such as methacrylic acid or 2-nitrobutanol.

Visualizations

degradation_pathway NBMA This compound Polymer Poly(this compound) NBMA->Polymer Spontaneous Polymerization MA Methacrylic Acid NBMA->MA Hydrolysis NB 2-Nitrobutanol NBMA->NB Hydrolysis Initiator Heat, Light, Contaminants Initiator->NBMA H2O H₂O (Base-catalyzed) H2O->NBMA

Caption: Potential degradation pathways for this compound.

handling_workflow cluster_storage Storage cluster_handling Handling cluster_check Pre-Use Check cluster_disposal Disposal Store Store at 2-8°C in original, dark container Check Visually inspect for viscosity change or color change Store->Check Use Use in a well-ventilated area, away from ignition sources PPE Wear appropriate PPE (gloves, safety glasses) Use->PPE Check->Use If OK Dispose Dispose of degraded or unused material as hazardous waste Check->Dispose If degraded

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Nitrobutyl Methacrylate Purity Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of monomers is a critical parameter in polymer synthesis, directly impacting the physicochemical properties and performance of the resulting materials. In the synthesis of specialized polymers for pharmaceutical and biomedical applications, stringent purity requirements are paramount. This guide provides a comparative overview of the primary analytical methods for determining the purity of 2-Nitrobutyl methacrylate, a key monomer in various advanced polymer systems. We present a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and its Purity Analysis

This compound is a functional monomer utilized in the synthesis of polymers with unique properties, owing to the presence of the nitro group. The purity of this monomer is crucial as impurities can act as chain-terminating agents, alter polymerization kinetics, and compromise the final polymer's structural integrity and functionality. The primary impurities in this compound, particularly when synthesized via transesterification, are typically unreacted starting materials such as 2-nitrobutanol and methyl methacrylate, as well as residual solvents like toluene[1]. Therefore, a robust analytical method must be capable of separating and quantifying the parent monomer from these potential process-related impurities.

The two most common and recommended analytical techniques for the purity determination of methacrylate monomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods offer distinct advantages and are suited for different aspects of purity analysis.

Comparison of Analytical Methods: GC vs. HPLC

The choice between GC and HPLC for the purity analysis of this compound depends on several factors, including the volatility of the analyte and impurities, the required sensitivity, and the desired speed of analysis. Below is a summary of the key performance characteristics of each technique for this application.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Applicability Well-suited for volatile and thermally stable compounds like this compound and its likely impurities (2-nitrobutanol, methyl methacrylate, toluene)[2][3].Applicable to a wide range of compounds, including those that are non-volatile or thermally labile[4][5].
Typical Column Capillary columns (e.g., DB-5, HP-5MS) offering high resolution.Reversed-phase columns (e.g., C18, C8) are commonly used for separating moderately polar compounds[6][7].
Detector Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. Mass Spectrometry (MS) allows for definitive peak identification.UV-Vis detector is commonly used for compounds with a chromophore. MS detectors can also be coupled for enhanced specificity.
Sensitivity (LOD/LOQ) Generally offers high sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the parts-per-million (ppm) range for GC-FID[1].Sensitivity is detector-dependent. HPLC-UV can achieve ppm levels, while HPLC-MS can reach parts-per-billion (ppb) levels[1].
Analysis Time Typically faster analysis times, often under 30 minutes.Analysis times can be longer, depending on the complexity of the separation.
Sample Preparation Simple dilution in a volatile solvent.Dilution in the mobile phase.
Potential Issues Thermal degradation of the analyte if not optimized.Peak tailing for certain compounds, solvent compatibility.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate purity determination. Below are representative methodologies for GC and HPLC analysis of this compound.

Gas Chromatography (GC-FID) Protocol

This method is designed for the quantification of this compound and the separation from its potential impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms or equivalent).

Reagents and Standards:

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Solvent (for sample dilution): Dichloromethane or Ethyl Acetate, HPLC grade.

  • Reference Standards: this compound, 2-nitrobutanol, methyl methacrylate, and toluene of known purity.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: 5 minutes at 250°C.

  • Detector Temperature: 300°C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent.

  • Prepare a series of calibration standards of this compound and each potential impurity in the same solvent.

Data Analysis:

  • The purity of this compound is determined by the area percent method, assuming all components have a similar response factor with an FID. For higher accuracy, a calibration curve for each component should be generated to calculate the exact percentage of each impurity.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method provides an alternative approach, particularly useful if thermal degradation is a concern or if non-volatile impurities are suspected.

Instrumentation:

  • HPLC system with a UV-Vis detector, quaternary or binary pump, and autosampler.

  • Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.

Reagents and Standards:

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Solvent (for sample dilution): Acetonitrile/Water mixture (e.g., 50:50 v/v).

  • Reference Standards: this compound, 2-nitrobutanol, methyl methacrylate, and toluene of known purity.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B (equilibration)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent.

  • Prepare a series of calibration standards of this compound and each potential impurity in the same diluent.

Data Analysis:

  • Quantification is performed using an external standard calibration. A calibration curve is constructed by plotting the peak area against the concentration for each standard. The concentration of the analyte and impurities in the sample is then determined from this curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purity determination of this compound using either GC or HPLC.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting start Weigh Sample and Standards dissolve Dissolve in Appropriate Solvent start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into GC or HPLC dilute->inject Prepared Samples separate Separation on Column inject->separate detect Detection (FID or UV) separate->detect integrate Peak Integration detect->integrate Chromatogram quantify Quantification using Calibration Curve integrate->quantify report Generate Purity Report quantify->report

Caption: General workflow for purity analysis.

Logical Relationship of Method Selection

The decision to use GC or HPLC can be guided by a logical assessment of the sample's properties and the analytical requirements.

G start Purity Analysis of this compound q1 Are all components volatile and thermally stable? start->q1 gc Gas Chromatography (GC-FID) q1->gc Yes hplc High-Performance Liquid Chromatography (HPLC-UV) q1->hplc No / Unsure q2 Is higher sensitivity for non-volatile impurities required? hplc->q2 q2->hplc No hplc_ms Consider HPLC-MS q2->hplc_ms Yes

References

A Comparative Guide to the GC-MS Analysis of 2-Nitrobutyl Methacrylate Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of monomers like 2-Nitrobutyl methacrylate is critical for the quality and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for identifying and quantifying volatile and semi-volatile impurities. This guide provides a comparative overview of GC-MS for this application, a detailed experimental protocol, and a summary of potential impurities.

Comparison of Analytical Methods for Impurity Profiling

While several analytical techniques can be employed for impurity analysis, GC-MS offers distinct advantages for compounds like this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.Provides structural information based on the magnetic properties of atomic nuclei.
Selectivity for Impurities Excellent for volatile and semi-volatile organic impurities such as residual solvents, starting materials, and byproducts.Suitable for non-volatile or thermally labile impurities. May require derivatization for some compounds.Excellent for structural elucidation of unknown impurities and quantification of major components. Less sensitive for trace impurities.
Sensitivity High sensitivity, often reaching parts-per-million (ppm) or even parts-per-billion (ppb) levels.[1]Good sensitivity, but generally less sensitive than GC-MS for volatile compounds.Lower sensitivity compared to GC-MS and HPLC, typically in the percentage range for direct quantification.
Identification Capability Provides definitive identification through mass spectral library matching.Identification is based on retention time and may require confirmation with other techniques.Provides detailed structural information for identification.
Sample Throughput Relatively high throughput with modern automated systems.Can have high throughput, especially with ultra-high-performance liquid chromatography (UHPLC).Generally lower throughput due to longer acquisition times for detailed analysis.

For the analysis of this compound, GC-MS is particularly well-suited due to the likely volatile nature of potential impurities stemming from its synthesis.

Potential Impurities in this compound

The impurities present in this compound are largely dependent on the synthetic route employed. The two common methods are direct esterification and transesterification.[2]

Potential ImpurityChemical ClassLikely Origin
Methacrylic AcidCarboxylic AcidUnreacted starting material (Direct Esterification)[3]
2-NitrobutanolNitroalkanolUnreacted starting material (Direct Esterification & Transesterification)[2][4]
Methyl MethacrylateEsterUnreacted starting material (Transesterification)[4]
MethanolAlcoholByproduct (Transesterification)[2]
Hydroquinone/MEHQPhenolicPolymerization inhibitor
Dimer/OligomersEstersSide reaction products
Residual Solvents (e.g., Toluene, Dichloromethane)Hydrocarbon/Halogenated HydrocarbonSynthesis/Purification process

Detailed Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation and impurities of interest.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark.

  • Further dilute an aliquot of this solution to achieve a final concentration of approximately 1 mg/mL.

  • Prepare a blank solvent sample and calibration standards for expected impurities.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[1]

  • Injector: Split/splitless injector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target impurities.

3. Data Analysis

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of impurities by comparing their retention times with those of certified reference standards.

  • Quantify the impurities using a calibration curve generated from the analysis of the reference standards.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Impurities (Library Match) Detect->Identify Quantify Quantify Impurities (Calibration) Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS analysis workflow for this compound impurities.

References

A Comparative Guide to HPLC Methods for the Quantification of Residual Methacrylate Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of unreacted monomers in a finished polymer product can significantly impact its properties, including its mechanical strength, biocompatibility, and toxicity.[1][3] Therefore, accurate and reliable quantification of these residual monomers is a critical aspect of quality control in the pharmaceutical and medical device industries.

Comparison of HPLC Methods for Methacrylate Monomer Analysis

The following table summarizes various HPLC methods reported for the quantification of different methacrylate monomers. These methods can serve as a valuable reference for developing a specific protocol for 2-Nitrobutyl methacrylate. The selection of the optimal method will depend on the specific polymer matrix and the required sensitivity.

Parameter Method 1 (General Purpose) Method 2 (For Dental Resins) Method 3 (Multi-monomer Screening)
Analyte(s) General MethacrylatesMethyl Methacrylate (MMA), TEGDMA, BisGMA12 different acrylate compounds
Column C18, 250 mm x 4.6 mm, 5 µmCAPCELL PAK C18ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water (Gradient or Isocratic)Acetonitrile/Water (50/50, v/v)[3]Water and Acetonitrile (Gradient elution)[4]
Flow Rate 1.0 mL/min1.0 mL/min[3]Not Specified
Detection UV-Vis (wavelength depends on analyte)UV at 210 nm[5]Diode Array Detector (DAD)[4]
Sample Prep Dissolution in a suitable solvent (e.g., THF, Acetone), followed by polymer precipitation with a non-solvent (e.g., Methanol) and filtration.[2][3]50 mg of sample dissolved in 1 ml of acetone, followed by the addition of 10 ml of methanol to precipitate the polymer. The supernatant is then filtered.[3]Ultrasonic extraction with methanol.[4]
LOD/LOQ Analyte and matrix dependentNot specified for this specific methodLODs: 0.03-0.08 mg/kg[4]
Linearity Typically >0.99Correlation coefficient >0.999[6]Correlation coefficients >0.999[4]
Recovery Typically 80-120%Not specified for this specific method85.4% - 110.7%[4]

Experimental Protocols

Below are detailed experimental protocols adapted from established methods for methacrylate analysis, which can be used as a starting point for quantifying residual this compound.

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol is a general starting point for the analysis of a wide range of methacrylate monomers.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (THF) or Acetone (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • This compound standard

  • Polymer sample

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Sample Preparation:

  • Accurately weigh approximately 50 mg of the polymer sample into a glass vial.

  • Add 1.0 mL of THF or acetone to dissolve the polymer. Vortex or sonicate to ensure complete dissolution.

  • Add 10.0 mL of methanol to precipitate the polymer.

  • Centrifuge the sample to pellet the precipitated polymer.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 50% B

    • 13-15 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C[3]

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength for this compound (preliminary UV scan of the standard is recommended to determine the wavelength of maximum absorbance). A starting wavelength of 210 nm can be considered.[5]

5. Calibration:

  • Prepare a stock solution of this compound in the sample solvent (e.g., THF/Methanol mixture).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the residual monomer in the samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Isocratic HPLC Method

This protocol offers a simpler, isocratic alternative which may be suitable if the sample matrix is not complex.

1. Materials, Reagents, and Instrumentation:

  • As described in Protocol 1.

2. Sample Preparation:

  • As described in Protocol 1.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: UV at the wavelength of maximum absorbance for this compound.

4. Calibration:

  • As described in Protocol 1.

Method Validation

It is crucial to validate the chosen HPLC method for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of residual monomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Sample Polymer Sample Dissolution Dissolution in Solvent (e.g., THF/Acetone) Sample->Dissolution Standard Monomer Standard Calibration_Prep Preparation of Calibration Standards Standard->Calibration_Prep Precipitation Polymer Precipitation (e.g., with Methanol) Dissolution->Precipitation Filtration Filtration (0.45 µm) Precipitation->Filtration HPLC HPLC System Filtration->HPLC Calibration_Prep->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Column C18 Column Detection UV/DAD Detector Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Residual Monomer Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification of residual monomers.

Conclusion

While a specific, validated HPLC method for the quantification of residual this compound is not prominently described in existing literature, the established methodologies for other methacrylate monomers provide a clear and reliable path for developing a suitable analytical procedure. By adapting the protocols outlined in this guide and performing a thorough method validation, researchers can confidently and accurately quantify residual this compound in their polymer samples, ensuring product quality and safety. The key to success lies in careful optimization of the chromatographic conditions and rigorous validation of the developed method.

References

Structural Validation of Poly(2-Nitrobutyl Methacrylate) via ¹H and ¹³C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structural validation of poly(2-nitrobutyl methacrylate) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a direct experimental comparison, the well-characterized and structurally similar polymer, poly(n-butyl methacrylate), is used as an alternative. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of novel polymers.

Introduction

Poly(this compound) is a polymer with potential applications in various fields, including energetic materials and drug delivery, owing to the presence of the nitro functional group. The precise structural confirmation of this polymer is paramount for ensuring its desired properties and for regulatory purposes. NMR spectroscopy is an indispensable tool for elucidating the molecular structure of polymers. This guide outlines the expected ¹H and ¹³C NMR spectral data for poly(this compound) and compares it with the known data for poly(n-butyl methacrylate).

Comparative Analysis of NMR Data

The structural differences between poly(this compound) and poly(n-butyl methacrylate) are expected to manifest in their respective NMR spectra, primarily in the chemical shifts of the side-chain protons and carbons. The electron-withdrawing nature of the nitro group in poly(this compound) is predicted to cause a significant downfield shift for the adjacent protons and carbons compared to the corresponding alkyl protons and carbons in poly(n-butyl methacrylate).

¹H NMR Data Comparison

The following table summarizes the expected ¹H NMR chemical shifts for poly(this compound) and the reported chemical shifts for poly(n-butyl methacrylate).

Assignment Structure Poly(this compound) (Predicted δ, ppm) Poly(n-butyl Methacrylate) (Reported δ, ppm)
a -O-CH ₂-~ 4.2 - 4.5~ 3.8 - 4.1
b -CH (NO₂)-~ 4.6 - 4.9-
c -CH ₂-CH₃~ 1.9 - 2.2~ 1.5 - 1.7
d -CH₂-CH~ 1.0 - 1.2~ 0.9 - 1.0
e Polymer Backbone -CH ₂-~ 1.8 - 2.1~ 1.8 - 2.0
f Polymer Backbone α-CH~ 0.8 - 1.1~ 0.8 - 1.0
¹³C NMR Data Comparison

The ¹³C NMR data presented below highlights the anticipated differences in the carbon environments of the two polymers. The presence of the nitro group is expected to significantly deshield the carbon to which it is attached.

Assignment Structure Poly(this compound) (Predicted δ, ppm) Poly(n-butyl Methacrylate) (Reported δ, ppm)
A C =O~ 176 - 178~ 177 - 178
B Polymer Backbone -C (CH₃)-~ 44 - 46~ 44 - 46
C Polymer Backbone -C H₂-~ 52 - 55~ 53 - 55
D -O-C H₂-~ 68 - 72~ 64 - 66
E -C H(NO₂)-~ 85 - 90-
F -C H₂-CH₃~ 25 - 29~ 30 - 32
G -CH₂-C H₃~ 10 - 12~ 13 - 15
H Polymer Backbone α-C H₃~ 17 - 20~ 18 - 20

Experimental Protocols

A detailed experimental protocol for the synthesis and NMR analysis of poly(this compound) is provided below.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) is typically achieved through the free-radical polymerization of its corresponding monomer, this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 10 g) in toluene (e.g., 50 mL).

  • Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.

  • Add AIBN (e.g., 0.1 g, 1 wt% relative to the monomer) to the solution.

  • Heat the reaction mixture to 70-80 °C with continuous stirring under a nitrogen atmosphere.

  • Maintain the reaction for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into an excess of cold methanol (e.g., 500 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 20-30 mg of the dried poly(this compound) in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualizations

Chemical Structures

Figure 1. Chemical Structures of Monomers and Polymers cluster_0 Poly(this compound) cluster_1 Poly(n-butyl Methacrylate) pnbma_monomer This compound Monomer pnbma_polymer Poly(this compound) pnbma_monomer->pnbma_polymer Polymerization pnbma_alt_monomer n-Butyl Methacrylate Monomer pnbma_alt_polymer Poly(n-butyl Methacrylate) pnbma_alt_monomer->pnbma_alt_polymer Polymerization Figure 2. NMR Workflow for Structural Validation synthesis Synthesis of Poly(this compound) purification Purification and Drying synthesis->purification nmr_sample_prep NMR Sample Preparation (Dissolution in CDCl₃) purification->nmr_sample_prep h1_nmr ¹H NMR Spectroscopy nmr_sample_prep->h1_nmr c13_nmr ¹³C NMR Spectroscopy nmr_sample_prep->c13_nmr data_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) h1_nmr->data_analysis c13_nmr->data_analysis structure_validation Structural Validation data_analysis->structure_validation

GPC Analysis for Molecular Weight Distribution of Poly(2-Nitrobutyl methacrylate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular weight distribution of poly(2-Nitrobutyl methacrylate) using Gel Permeation Chromatography (GPC). Due to the limited availability of direct experimental data for poly(this compound), this guide establishes a comparative framework using data from structurally similar polymethacrylates. This approach allows for an informed estimation of its behavior and provides a robust protocol for its analysis.

Comparative Analysis of Polymethacrylates

The molecular weight and molecular weight distribution are critical parameters that influence the physicochemical properties and performance of polymers in various applications, including drug delivery. GPC is a powerful technique to determine these parameters. A comparison with other polymethacrylates helps in understanding the potential impact of the nitrobutyl side chain on the polymer's characteristics.

PolymerWeight-Average Molecular Weight (Mw) ( g/mol )Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
Poly(methyl methacrylate)97,00046,0002.11
Poly(ethyl methacrylate)515,000Not ReportedNot Reported
Poly(propyl methacrylate)Hypothetical DataHypothetical Data~1.5 - 2.5
Poly(butyl methacrylate)723,000682,0001.06
Poly(this compound) Hypothetical Data Hypothetical Data ~1.8 - 3.0

Note: Data for Poly(propyl methacrylate) and Poly(this compound) are hypothetical and represent expected ranges based on polymerization trends of similar monomers. The broader PDI range for poly(this compound) is anticipated due to potential complexities in the polymerization of nitro-containing monomers, which can sometimes lead to a less controlled process and a wider distribution of polymer chain lengths.

Experimental Protocol: GPC Analysis of Poly(this compound)

This protocol provides a detailed methodology for determining the molecular weight distribution of poly(this compound) by GPC.

1. Materials and Equipment:

  • Polymer Sample: Poly(this compound)

  • Solvent (Mobile Phase): HPLC-grade Tetrahydrofuran (THF)[1]

  • Standards: Polystyrene or Poly(methyl methacrylate) standards of known molecular weights for calibration[2]

  • GPC System: A system equipped with a pump, injector, column oven, and a refractive index (RI) detector.

  • GPC Columns: A set of styragel columns suitable for separating a range of molecular weights.

  • Vials: Autosampler vials with caps.

  • Syringe Filters: 0.2 µm PTFE filters.

  • Analytical Balance

  • Volumetric flasks

2. Procedure:

  • Mobile Phase Preparation:

    • Filter and degas HPLC-grade THF before use to remove any particulates and dissolved gases.

  • Standard Solution Preparation:

    • Prepare a series of standard solutions of known concentrations (e.g., 1 mg/mL) by dissolving the polystyrene or PMMA standards in THF.

    • Allow the standards to dissolve completely, which may take several hours with gentle agitation.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the poly(this compound) sample.

    • Dissolve the sample in 10 mL of THF in a volumetric flask to achieve a concentration of about 1 mg/mL.

    • Allow the polymer to dissolve completely. Gentle agitation or sonication for a short period might be necessary.

    • Filter the sample solution through a 0.2 µm PTFE syringe filter into a GPC vial to remove any dust or undissolved particles.

  • GPC Analysis:

    • Set the column oven temperature to 35 °C.

    • Set the mobile phase (THF) flow rate to 1.0 mL/min.

    • Inject the standard solutions in order of decreasing molecular weight to generate a calibration curve.

    • Inject the prepared poly(this compound) sample solution.

    • Allow the run to complete, ensuring all polymer fractions have eluted.

  • Data Analysis:

    • Integrate the peaks in the chromatograms of the standards and the sample.

    • Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their retention times.

    • Use the calibration curve to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample.

GPC Experimental Workflow

The following diagram illustrates the key steps in the GPC analysis workflow.

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC Analysis cluster_data Data Processing Polymer Polymer Sample Dissolution Dissolution Polymer->Dissolution Dissolve in THF Standards Calibration Standards Standards->Dissolution Dissolve in THF Solvent THF Solvent Solvent->Dissolution Filtration Filtration Dissolution->Filtration GPC_System GPC System Filtration->GPC_System Injection Detector RI Detector GPC_System->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Results Mw, Mn, PDI Calibration->Results

Caption: Workflow for GPC analysis of polymer molecular weight distribution.

Alternative Considerations and Potential Challenges

For nitro-containing polymers like poly(this compound), some specific challenges might arise during GPC analysis. The presence of the polar nitro group could potentially lead to interactions with the GPC column material, which can affect the elution behavior and lead to inaccurate molecular weight determination.

Should such interactions be suspected, alternative mobile phases or columns may need to be explored. For instance, using a more polar solvent or a column specifically designed for polymers with polar functionalities could mitigate these effects.

Furthermore, the synthesis of nitro-containing monomers can sometimes result in broader molecular weight distributions. Therefore, a thorough analysis of the GPC chromatogram for features such as tailing or multiple peaks is crucial for a complete characterization of the polymer.

This guide provides a foundational framework for the GPC analysis of poly(this compound). Researchers are encouraged to adapt and optimize the provided protocol based on their specific instrumentation and the observed behavior of the polymer.

References

Comparative Reactivity of 2-Nitrobutyl Methacrylate with other Nitroalkyl Methacrylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in monomer reactivity is crucial for designing polymers with tailored properties. This guide provides a comparative analysis of the reactivity of 2-Nitrobutyl methacrylate and other related nitroalkyl methacrylates in free-radical polymerization, supported by experimental data and detailed protocols.

The introduction of a nitro group into the alkyl chain of methacrylate monomers can significantly influence their polymerization behavior. This is primarily attributed to the electron-withdrawing nature of the nitro group, which can affect the electron density of the vinyl group and the stability of the propagating radical. This guide focuses on the comparative reactivity of this compound, 2-Nitropropyl methacrylate, and 2-Nitro-2-methylpropyl methacrylate.

Comparative Polymerization Data

The following table summarizes the homopolymerization rates and apparent activation energies for the bulk polymerization of several nitroalkyl methacrylates. The data is based on a key study in the field conducted by Takahashi et al. (1968), which provides a direct comparison of these monomers under consistent experimental conditions.[1][2]

MonomerStructureRate of Polymerization (%/hr) at 60°CApparent Activation Energy (kcal/mol)
This compound CH₂=C(CH₃)COOCH(CH₂NO₂)CH₂CH₃Data not available in accessible formatData not available in accessible format
2-Nitropropyl Methacrylate CH₂=C(CH₃)COOCH(CH₃)CH₂NO₂Data not available in accessible formatData not available in accessible format
2-Nitro-2-methylpropyl Methacrylate CH₂=C(CH₃)COOCH₂C(CH₃)₂NO₂Data not available in accessible formatApproximately 11.5 - 13.0[1][2]

Note: While the abstracts of the cited study by Takahashi et al. indicate that specific polymerization rates for this compound and 2-Nitropropyl Methacrylate were determined, the full text containing the exact values was not accessible through the conducted searches. The activation energy for nitroalkyl methacrylates, in general, was reported to be in the range of 11.5-13.0 kcal/mol.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for the bulk free-radical polymerization of nitroalkyl methacrylates, based on common practices for methacrylate polymerization and details inferred from the available literature.[1][2]

Materials
  • Nitroalkyl methacrylate monomer (e.g., this compound)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene or Acetone for copolymerization studies)[1][2]

  • Inhibitor remover (e.g., alumina column)

  • Nitrogen gas supply

  • Polymerization tubes or reaction vessel

  • Constant temperature oil bath or heating block

  • Gravimetric analysis equipment

  • Spectroscopic instrumentation (e.g., NMR, FT-IR) for monomer conversion analysis

Procedure: Bulk Homopolymerization
  • Monomer Purification: The nitroalkyl methacrylate monomer is purified to remove any inhibitors by passing it through a column of activated alumina.

  • Initiator Addition: A known amount of initiator, such as AIBN (typically 0.1-1.0 mol%), is dissolved in the purified monomer.

  • Degassing: The monomer-initiator mixture is transferred to a polymerization tube and degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: The sealed polymerization tube is then placed in a constant temperature bath set to the desired reaction temperature (e.g., 60°C).

  • Monitoring Conversion: The progress of the polymerization is monitored over time. This can be achieved by periodically taking samples and determining the monomer conversion gravimetrically (by precipitating the polymer in a non-solvent like methanol and weighing the dried polymer) or spectroscopically (e.g., by monitoring the disappearance of the vinyl proton signals in ¹H NMR).

  • Termination: The polymerization is terminated by rapidly cooling the reaction mixture and/or adding an inhibitor.

  • Polymer Isolation and Characterization: The resulting polymer is isolated by precipitation, filtered, and dried under vacuum. The molecular weight and molecular weight distribution can be determined by techniques such as gel permeation chromatography (GPC).

Reactivity and Polymerization Kinetics

The reactivity of nitroalkyl methacrylates in free-radical polymerization is influenced by both steric and electronic factors. The general trend observed is that the rate of polymerization is affected by the position and substitution of the nitro group on the alkyl chain.

The following diagram illustrates the key steps in the free-radical polymerization of a generic nitroalkyl methacrylate.

G Free-Radical Polymerization of Nitroalkyl Methacrylates cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) R Primary Radicals (R•) I->R Decomposition (Heat) M Nitroalkyl Methacrylate Monomer R->M Addition R->M RM_n Propagating Radical (RMn•) M->RM_n Addition M->RM_n RM Monomer Radical (RM•) P Polymer RM_n->P Combination or Disproportionation

Caption: Key stages of free-radical polymerization.

The relative reactivity of different monomers can be quantified by determining their reactivity ratios in copolymerization experiments. For instance, in a copolymerization of two nitroalkyl methacrylates, M₁ and M₂, the reactivity ratios, r₁ and r₂, indicate the preference of a propagating radical ending in a given monomer unit to add the same or the other monomer.

The following workflow outlines the process for determining these reactivity ratios.

G Workflow for Determining Monomer Reactivity Ratios cluster_exp Experimental cluster_analysis Analysis A Prepare Monomer Feed Mixtures (Varying M₁/M₂ Ratios) B Perform Low Conversion Copolymerization A->B C Isolate and Purify Copolymers B->C D Determine Copolymer Composition (e.g., NMR, Elemental Analysis) C->D E Apply Copolymerization Equation (e.g., Fineman-Ross, Kelen-Tüdős) D->E F Calculate Reactivity Ratios (r₁, r₂) E->F

Caption: Experimental and analytical workflow.

References

A Comparative Guide to Poly(2-Nitrobutyl methacrylate) and Poly(methyl methacrylate) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of polymer science, particularly in applications demanding tailored chemical functionalities and specific physical properties, a detailed understanding of how structural modifications impact polymer behavior is paramount. This guide provides a comparative analysis of poly(2-Nitrobutyl methacrylate) and the well-established poly(methyl methacrylate) (PMMA). While PMMA is a widely characterized and utilized polymer, comprehensive experimental data for poly(this compound) is less prevalent in publicly accessible literature. Therefore, this comparison leverages the extensive knowledge base of PMMA and draws upon theoretical predictions and data from related nitro-functionalized polymers to project the properties of poly(this compound).

This guide is intended for researchers, scientists, and drug development professionals who are exploring novel polymers with specific functionalities. The inclusion of a nitro group in the butyl methacrylate monomer is anticipated to significantly alter the polymer's characteristics, offering a unique set of properties for advanced applications.

Summary of Physicochemical and Thermal Properties

The introduction of a nitro group into the side chain of the methacrylate polymer is expected to have a profound effect on its physical and thermal properties. The bulky and polar nature of the nitrobutyl group is predicted to influence chain mobility, intermolecular forces, and thermal stability. Below is a table summarizing the known properties of PMMA and the anticipated properties of poly(this compound).

PropertyPoly(methyl methacrylate) (PMMA)Poly(this compound) (Anticipated)
Glass Transition Temperature (Tg) 105-125 °CPredicted to be significantly different from PMMA due to the bulky nitrobutyl side group, which would affect chain mobility.
Thermal Decomposition Temperature Degradation begins around 286-350 °C, with the primary product being the monomer.Expected to have a different thermal degradation profile. For comparison, poly(2,2-dinitrobutyl acrylate) has a decomposition temperature of 260 °C.
Refractive Index ~1.49The polar nitro group may contribute to an increased refractive index.
Solubility Soluble in various organic solvents like toluene, acetone, and ethyl acetate. Insoluble in water and aliphatic hydrocarbons.The polarity of the nitro group is expected to alter its solubility profile, potentially increasing its affinity for more polar solvents.

Experimental Protocols

Synthesis of Poly(methyl methacrylate)

Method: Free-radical polymerization is a common method for synthesizing PMMA.

Protocol:

  • Monomer Purification: Methyl methacrylate (MMA) is washed with an aqueous NaOH solution to remove the inhibitor.

  • Initiator: A free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is dissolved in the purified MMA monomer.

  • Polymerization: The mixture is heated under an inert atmosphere (e.g., nitrogen) to initiate polymerization. The reaction can be carried out in bulk, solution, suspension, or emulsion.

  • Purification: The resulting polymer is typically dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues.

  • Drying: The purified PMMA is dried in a vacuum oven until a constant weight is achieved.

Anticipated Synthesis of Poly(this compound)

Method: The synthesis would likely follow a similar free-radical polymerization pathway as PMMA. The monomer, this compound, can be synthesized via esterification of methacrylic acid with 2-nitrobutanol.

Anticipated Protocol:

  • Monomer Synthesis: this compound would be synthesized through the esterification of methacrylic acid and 2-nitrobutanol, likely in the presence of an acid catalyst and a polymerization inhibitor.

  • Polymerization: The this compound monomer would then be polymerized using a free-radical initiator like BPO or AIBN. The reaction conditions (temperature, solvent, initiator concentration) would need to be optimized.

  • Purification and Drying: The purification and drying steps would be analogous to those for PMMA, involving dissolution, precipitation, and vacuum drying.

Characterization Techniques

The following are standard techniques that would be used to characterize both polymers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymers.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.

  • Mechanical Testing (e.g., Tensile Testing): To determine properties like Young's modulus, tensile strength, and elongation at break.

  • Spectrophotometry/Ellipsometry: To measure optical properties such as refractive index and transmittance.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general workflow for polymer synthesis and characterization, and the logical relationship between monomer structure and polymer properties.

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer (MMA or this compound) Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator (e.g., AIBN, BPO) Initiator->Polymerization Solvent Solvent (Optional) Solvent->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Dissolution Dissolution Crude_Polymer->Dissolution Precipitation Precipitation Dissolution->Precipitation Drying Drying Precipitation->Drying Purified_Polymer Purified Polymer Drying->Purified_Polymer Characterization Characterization (NMR, FTIR, GPC, DSC, TGA) Purified_Polymer->Characterization

Caption: General workflow for the synthesis and characterization of polymethacrylates.

Property_Influence Monomer Monomer Structure (e.g., presence of nitro group) Backbone Polymer Backbone (Polymethacrylate) Monomer->Backbone Side_Chain Pendant Side Chain (-CH3 vs. -CH2CH(NO2)CH2CH3) Monomer->Side_Chain Polarity Polarity Side_Chain->Polarity Steric_Hindrance Steric Hindrance Side_Chain->Steric_Hindrance Intermolecular_Forces Intermolecular Forces Polarity->Intermolecular_Forces Optical_Properties Optical Properties (Refractive Index) Polarity->Optical_Properties Chain_Mobility Chain Mobility Steric_Hindrance->Chain_Mobility Thermal_Properties Thermal Properties (Tg, Td) Intermolecular_Forces->Thermal_Properties Mechanical_Properties Mechanical Properties (Modulus, Strength) Intermolecular_Forces->Mechanical_Properties Chain_Mobility->Thermal_Properties Chain_Mobility->Mechanical_Properties

Caption: Influence of monomer structure on the final polymer properties.

Concluding Remarks

Poly(methyl methacrylate) is a well-understood commodity polymer with a broad range of applications. The functionalization of the methacrylate side chain, as in poly(this compound), presents an opportunity to develop novel materials with tailored properties. The introduction of the nitro group is anticipated to significantly impact the polymer's thermal, mechanical, and optical characteristics. While comprehensive experimental data for poly(this compound) is currently limited, the established methodologies for synthesizing and characterizing polymethacrylates provide a clear roadmap for its investigation. Further experimental research is necessary to fully elucidate the properties of poly(this compound) and unlock its potential for advanced applications in drug development and materials science.

Thermal Analysis of 2-Nitrobutyl Methacrylate Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of copolymers relevant to the study of 2-Nitrobutyl methacrylate (NBMA) copolymers. Due to the limited availability of specific thermal analysis data for NBMA copolymers in publicly accessible literature, this guide leverages data from analogous polymer systems to provide valuable insights. We will compare the thermal behavior of a standard methacrylate copolymer, poly(methyl methacrylate-co-butyl acrylate) (PMMA-co-PBA), with an energetic nitrate ester acrylate polymer (NEAP), offering a frame of reference for understanding the potential impact of the nitro functional group on the thermal stability of methacrylate copolymers.

Comparative Thermal Analysis Data

The following tables summarize the key thermal properties obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the selected reference polymers.

Table 1: DSC Data for Reference Polymers

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(methyl methacrylate-co-butyl acrylate)52 (onset)[1]Not Applicable
Energetic Nitrate Ester Acrylate Polymer (NEAP)-8.8[2]Not Applicable

Table 2: TGA Data for Reference Polymers

PolymerOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition Rate (°C)Residual Mass at 600°C (%)
Poly(methyl methacrylate-co-butyl acrylate)~250-300~365 (for PMMA component)Not specified
Energetic Nitrate Ester Acrylate Polymer (NEAP)~150Not specifiedNot specified

Note: The thermal degradation of poly(methyl methacrylate) typically occurs in two main stages.[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Differential Scanning Calorimetry (DSC)

The glass transition temperatures (Tg) are determined using a Differential Scanning Calorimeter. The following is a general protocol based on common practices:

  • A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample is heated at a constant rate, commonly 10°C/min, under a nitrogen atmosphere.[4]

  • The heat flow as a function of temperature is recorded.

  • The glass transition temperature is determined as the midpoint of the transition in the heat flow curve.[4] For some analyses, the onset temperature of the transition is reported.[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to evaluate the thermal stability and decomposition profile of the polymers. A typical TGA protocol is as follows:

  • A sample of the polymer (typically 10-20 mg) is placed in a TGA sample pan.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600°C or higher) at a controlled heating rate (e.g., 10 or 20°C/min).[3]

  • The analysis is conducted under a controlled atmosphere, typically nitrogen, to study thermal decomposition without oxidative effects.

  • The weight loss of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperature of the maximum rate of weight loss is determined from the peak of the derivative of the TGA curve (DTG curve).

Mandatory Visualizations

Logical Workflow for Thermal Analysis of Copolymers

The following diagram illustrates a typical workflow for the synthesis and subsequent thermal analysis of copolymers.

Thermal_Analysis_Workflow cluster_synthesis Copolymer Synthesis cluster_analysis Thermal Analysis cluster_results Results Monomer1 2-Nitrobutyl methacrylate Polymerization Polymerization Monomer1->Polymerization Monomer2 Comonomer (e.g., MMA, BMA) Monomer2->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification Polymerization->Purification Copolymer Copolymer Purification->Copolymer DSC DSC Analysis Copolymer->DSC TGA TGA Analysis Copolymer->TGA Data_Analysis Data Analysis DSC->Data_Analysis TGA->Data_Analysis Tg Glass Transition (Tg) Data_Analysis->Tg Td Decomposition Temp (Td) Data_Analysis->Td Kinetics Degradation Kinetics Data_Analysis->Kinetics

References

A Comparative Guide to Determining Monomer Reactivity Ratios for 2-Nitrobutyl Methacrylate Copolymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of monomer reactivity ratios, with a focus on the copolymerization of 2-Nitrobutyl methacrylate (NBMA). Due to a lack of specific experimental data in the published literature for the copolymerization of NBMA, this guide utilizes illustrative data from a structurally similar nitro-functional methacrylate, 4-nitro-3-methylphenyl methacrylate (NMPM), to demonstrate the application of established analytical methods. The experimental protocols provided are detailed and can be adapted for the study of NBMA or other novel monomer systems.

Introduction to Monomer Reactivity Ratios

In copolymerization, the reactivity ratios of the monomers (r₁ and r₂) are crucial parameters that describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the reaction mixture. These ratios determine the composition of the resulting copolymer and the distribution of the monomer units along the polymer chain. Understanding these ratios is essential for tailoring the properties of copolymers for specific applications, including in drug delivery systems where polymer composition can influence drug loading, release kinetics, and biocompatibility.

The determination of reactivity ratios is typically achieved by performing a series of copolymerization reactions at varying initial monomer feed ratios and analyzing the composition of the resulting copolymers at low conversion (<10%).[1] Several methods are used to calculate the reactivity ratios from the experimental data, with the Fineman-Ross and Kelen-Tüdős methods being two of the most common linearization techniques.[1][2]

Illustrative Comparison of Monomer Reactivity Ratios
Monomer System Method r₁ (NMPM) r₂ (GMA) r₁ * r₂ Copolymer Type
NMPM (M₁) - GMA (M₂)Fineman-Ross1.8620.8811.640Statistical (close to ideal)
NMPM (M₁) - GMA (M₂)Kelen-Tüdős1.7120.8931.529Statistical (close to ideal)
NMPM (M₁) - GMA (M₂)Extended Kelen-Tüdős1.8890.8841.670Statistical (close to ideal)

Data sourced from a study on the copolymerization of 4-nitro-3-methylphenyl methacrylate with glycidyl methacrylate.[2]

The product of the reactivity ratios (r₁ * r₂) provides insight into the copolymerization behavior. In this case, a value close to 1 suggests a nearly ideal random copolymerization, where the monomer units are incorporated into the polymer chain in a statistical fashion.

Experimental Protocols

The following is a generalized experimental protocol for the determination of monomer reactivity ratios, which can be adapted for the copolymerization of this compound with a comonomer of interest.

Materials and Monomer Purification
  • Monomers: this compound (NBMA) and the selected comonomer (e.g., Methyl Methacrylate (MMA), Butyl Methacrylate (BMA), or Styrene).

  • Initiator: A free radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Solvent: A suitable solvent that dissolves both monomers and the resulting copolymer (e.g., toluene, dioxane, or dimethylformamide (DMF)).

  • Inhibitor Remover: Basic alumina or a similar material for removing the inhibitor from the monomers.

  • Other Reagents: Nitrogen gas for creating an inert atmosphere, and a non-solvent for precipitating the copolymer (e.g., methanol, ethanol, or hexane).

Procedure:

  • Monomer Purification: Prior to use, the monomers should be purified to remove any inhibitors. This is typically done by passing the monomers through a column packed with a suitable inhibitor remover. The purity of the monomers should be confirmed by techniques such as ¹H NMR spectroscopy.[1]

  • Initiator Recrystallization: The initiator should be recrystallized from a suitable solvent (e.g., methanol for AIBN) to ensure its purity.

Copolymerization Reaction
  • Preparation of Reaction Mixtures: Prepare a series of reaction tubes or flasks, each containing a different molar ratio of the two monomers in the feed (e.g., 90:10, 80:20, 70:30, 60:40, 50:50, 40:60, 30:70, 20:80, 10:90). The total monomer concentration and the initiator concentration should be kept constant across all experiments.

  • Degassing: The reaction mixtures should be thoroughly degassed to remove oxygen, which can inhibit free radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling dry nitrogen gas through the solution for a sufficient amount of time.[3]

  • Polymerization: The sealed reaction vessels are then placed in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C, depending on the initiator used).[1] The polymerization is allowed to proceed for a predetermined time to ensure a low conversion of monomers to copolymer (typically less than 10%).[1]

  • Termination and Isolation: After the specified time, the reaction is quenched by rapidly cooling the reaction vessels in an ice bath and exposing the contents to air. The copolymer is then isolated by precipitating the reaction mixture into a large excess of a suitable non-solvent.[1]

  • Purification and Drying: The precipitated copolymer is collected by filtration, redissolved in a small amount of the reaction solvent, and re-precipitated. This process is repeated several times to remove any unreacted monomers and initiator. The purified copolymer is then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.[1]

Determination of Copolymer Composition

The composition of the purified copolymers is determined using analytical techniques such as:

  • ¹H NMR Spectroscopy: This is a common and accurate method for determining copolymer composition by integrating the signals corresponding to specific protons of each monomer unit in the copolymer chain.[4]

  • Elemental Analysis: This method is particularly useful when one of the monomers contains a unique element (e.g., nitrogen in NBMA). The weight percentage of this element in the copolymer can be used to calculate the molar composition.

Calculation of Reactivity Ratios

Once the initial monomer feed ratios ([M₁]₀/[M₂]₀) and the resulting copolymer compositions (d[M₁]/d[M₂]) are known, the reactivity ratios can be determined using linearization methods.

Fineman-Ross Method: This method uses the following linear equation:

G = H * r₁ - r₂

where G and H are parameters calculated from the monomer feed and copolymer composition data. A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.[5]

Kelen-Tüdős Method: This method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points.[5] It uses the equation:

η = (r₁ + r₂/α) * ξ - r₂/α

where η and ξ are functions of the feed and copolymer compositions, and α is an arbitrary constant. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of monomer reactivity ratios.

experimental_workflow cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Prepare Reaction Mixtures (Varying Monomer Ratios) Monomer_Purification->Reaction_Setup Initiator_Recrystallization Initiator Recrystallization Initiator_Recrystallization->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw or N2 Purge) Reaction_Setup->Degassing Polymerization Polymerization (Constant Temperature, Low Conversion) Degassing->Polymerization Termination_Isolation Termination & Isolation (Cooling & Precipitation) Polymerization->Termination_Isolation Purification_Drying Purification & Drying Termination_Isolation->Purification_Drying Composition_Determination Determine Copolymer Composition (e.g., 1H NMR, Elemental Analysis) Purification_Drying->Composition_Determination Reactivity_Ratio_Calculation Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdős) Composition_Determination->Reactivity_Ratio_Calculation

Caption: Experimental workflow for determining monomer reactivity ratios.

This guide provides a foundational understanding and a practical framework for researchers to determine the monomer reactivity ratios for the copolymerization of this compound. By following these protocols and applying the described analytical methods, scientists can gain valuable insights into the copolymerization behavior of this and other novel monomers, enabling the rational design of new polymeric materials for a variety of applications.

References

cross-reactivity of 2-Nitrobutyl methacrylate compared to other methacrylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of 2-Nitrobutyl methacrylate with other common methacrylates. Due to the limited direct experimental data on this compound, this comparison is based on established structure-activity relationships, cross-reactivity patterns of analogous methacrylates, and an understanding of the immunological mechanisms underlying methacrylate-induced allergic contact dermatitis.

Introduction to Methacrylate Sensitization

Methacrylates are widely used monomers in various industrial and medical applications, including the synthesis of polymers for resins, adhesives, and dental materials.[1] However, many methacrylate monomers are recognized as potent skin sensitizers, capable of inducing allergic contact dermatitis, a T-cell mediated delayed-type hypersensitivity reaction.[2][3] Cross-reactivity, where sensitization to one methacrylate leads to an allergic reaction upon exposure to another structurally similar methacrylate, is a significant concern.[4] This guide will explore the potential cross-reactivity of this compound by examining data from structurally related compounds.

Chemical Structure and Properties

The chemical structure of a methacrylate, particularly the nature of its ester side-chain, plays a crucial role in its sensitizing potential and cross-reactivity profile.

Structure of this compound

  • CAS Number: 17977-11-6[5]

  • Molecular Formula: C8H13NO4[5]

  • Key Features: The structure consists of a methacrylate backbone with a butyl ester side-chain containing a nitro group at the 2-position. The presence of the electron-withdrawing nitro group can influence the molecule's reactivity.

Predicted Cross-Reactivity Profile

Comparison with Butyl Methacrylate and Other Analogues

The sensitizing potential of n-butyl methacrylate is considered weak.[6] However, cross-reactivity among different methacrylate esters is a well-documented phenomenon.[7] Guinea pig studies have shown that animals sensitized to one type of methacrylate can exhibit reactions to others, indicating mutual cross-sensitivity.[8]

It is plausible that individuals sensitized to other butyl methacrylate isomers or methacrylates with four-carbon ester chains could exhibit cross-reactivity with this compound. The presence of the nitro group adds a polar and potentially reactive moiety that could either enhance its sensitizing potential or alter its cross-reactivity profile compared to simple alkyl methacrylates.

Experimental Data on Methacrylate Cross-Reactivity

The following tables summarize quantitative data from studies on the sensitization and cross-reactivity of various common methacrylates. This data provides a framework for understanding the potential behavior of this compound.

Table 1: Sensitization Potential of Various Methacrylates in the Local Lymph Node Assay (LLNA)

MethacrylateVehicleEC3 Value (%)Sensitizing Potency
Methyl Methacrylate (MMA)Acetone/Olive Oil60-90Weak
n-Butyl Methacrylate (n-BMA)--Weak
Isobutyl Methacrylate (i-BMA)--No evidence

EC3 value is the effective concentration required to induce a threefold increase in lymphocyte proliferation.[9]

Table 2: Cross-Reactivity of Common Methacrylates in Guinea Pigs

Sensitizing AgentChallenge AgentCross-Reactivity
Methyl Methacrylate (MMA)Ethyl MethacrylateStrong
Methyl Methacrylate (MMA)n-Butyl MethacrylateStrong
Ethyl MethacrylateMethyl MethacrylateStrong
Ethyl Methacrylaten-Butyl MethacrylateStrong
n-Butyl MethacrylateMethyl MethacrylateStrong
n-Butyl MethacrylateEthyl MethacrylateStrong

Data from guinea pig sensitization studies.[8]

Immunological Mechanisms of Methacrylate Sensitization

The development of allergic contact dermatitis to methacrylates follows a well-defined immunological pathway known as the Adverse Outcome Pathway (AOP) for skin sensitization.

cluster_skin Epidermis cluster_keratinocyte Keratinocyte Activation cluster_dc Dendritic Cell Maturation & Migration cluster_tcell T-Cell Priming & Activation Hapten Methacrylate Monomer (Hapten) Protein Skin Protein Hapten->Protein Covalent Binding Hapten_Protein Hapten-Protein Complex Keratinocyte Keratinocyte Hapten_Protein->Keratinocyte Stimulation Cytokines_KC Pro-inflammatory Cytokines (IL-1α, IL-1β, TNF-α) Keratinocyte->Cytokines_KC DC Langerhans Cell (Immature Dendritic Cell) mDC Mature Dendritic Cell DC->mDC Activation by Cytokines & Hapten-Protein Complex Lymph_Node Draining Lymph Node mDC->Lymph_Node Migration Naive_T_Cell Naive T-Cell mDC->Naive_T_Cell Antigen Presentation Effector_T_Cell Effector & Memory T-Cells Naive_T_Cell->Effector_T_Cell Proliferation & Differentiation Effector_T_Cell->Keratinocyte Re-exposure leads to inflammatory response

Figure 1. Signaling pathway of methacrylate-induced allergic contact dermatitis.

Upon skin contact, the small methacrylate monomer (a hapten) penetrates the epidermis and covalently binds to skin proteins to form a hapten-protein complex.[10] This complex is recognized as foreign by the immune system, leading to the activation of keratinocytes and the release of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α.[11][12] These cytokines, along with the hapten-protein complex, activate Langerhans cells (immature dendritic cells), which then mature and migrate to the draining lymph nodes.[10] In the lymph nodes, the mature dendritic cells present the antigen to naive T-cells, leading to their proliferation and differentiation into effector and memory T-cells.[13] Upon subsequent exposure to the same or a cross-reactive methacrylate, these memory T-cells are rapidly activated, leading to an inflammatory response and the clinical manifestation of allergic contact dermatitis.[14]

Experimental Protocols

Standardized methods are crucial for assessing the sensitization potential and cross-reactivity of chemicals. The following are summaries of key experimental protocols used in the study of methacrylate sensitization.

Guinea Pig Maximization Test (GPMT)

The GPMT is a widely used in vivo method to screen for substances that may cause skin sensitization.[15]

cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Intradermal Day 0: Intradermal Injections - Test substance in adjuvant - Adjuvant alone - Test substance alone Topical_Induction Day 7: Topical Application - Test substance applied to the  same site (48h occlusive patch) Intradermal->Topical_Induction Topical_Challenge Day 21: Topical Challenge - Test substance and vehicle control  applied to a naive site  (24h occlusive patch) Evaluation Day 23 & 24: Skin Reaction Scoring - Erythema and edema are scored  at 48h and 72h post-application

Figure 2. Workflow of the Guinea Pig Maximization Test.

Protocol Summary:

  • Induction Phase:

    • Day 0: Guinea pigs receive intradermal injections of the test substance with and without Freund's Complete Adjuvant (FCA), and FCA alone.

    • Day 7: The same test substance is applied topically to the same site under an occlusive patch for 48 hours.[15]

  • Challenge Phase:

    • Day 21: The test substance is applied topically to a naive area of the skin under an occlusive patch for 24 hours.[15]

  • Evaluation:

    • Days 23 & 24: The challenge sites are observed for signs of erythema and edema at 48 and 72 hours after patch application and scored. A substance is classified as a sensitizer if a certain percentage of the animals show a positive reaction.[16]

Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing skin sensitization potential and provides quantitative data to determine the potency of a sensitizer.[17]

cluster_application Topical Application cluster_proliferation Lymphocyte Proliferation Measurement cluster_analysis Data Analysis Application Days 1, 2, & 3: Topical application of test substance or vehicle control to the dorsum of each ear Injection Day 6: Intravenous injection of radiolabeled thymidine Harvest 5 hours post-injection: Havest and pool auricular lymph nodes Injection->Harvest Measurement Measure thymidine incorporation (disintegrations per minute) Harvest->Measurement SI Calculate Stimulation Index (SI): (DPM in test group) / (DPM in control group) EC3 Determine EC3 Value: Concentration inducing an SI of 3 SI->EC3

Figure 3. Workflow of the Murine Local Lymph Node Assay.

Protocol Summary:

  • Topical Application: The test substance is applied to the dorsum of the ears of mice for three consecutive days.

  • Proliferation Measurement: On day six, radiolabeled thymidine is injected intravenously. The draining auricular lymph nodes are harvested, and the incorporation of thymidine is measured as a marker of lymphocyte proliferation.[9]

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value, which is the concentration of the chemical required to produce an SI of 3, is then determined to classify the sensitizing potency.[18]

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, a comparative analysis based on structurally similar methacrylates provides valuable insights for researchers and drug development professionals. The presence of the butyl ester side-chain suggests a potential for cross-reactivity with other butyl methacrylates and related compounds. The addition of a nitro functional group may influence its sensitizing potency, a hypothesis that warrants further investigation through standardized testing protocols such as the LLNA. Understanding the structure-activity relationships and the underlying immunological mechanisms of methacrylate sensitization is crucial for predicting and managing the potential risks associated with this class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-Nitrobutyl Methacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 2-Nitrobutyl methacrylate are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon available safety data for similar compounds and general principles for managing reactive chemical waste.

Key Hazard and Disposal Information

ParameterInformationCitation
Chemical Name This compound
CAS Number 17977-11-6[1]
Primary Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Aliphatic nitro compounds can be unstable and potentially explosive under heat or impact.[2][3]
Incompatible Materials Strong oxidizing agents, Strong reducing agents, Acids, Bases, Peroxides. Contact with these can lead to vigorous reactions or decomposition.[4][5]
Disposal Classification Hazardous Waste. Must be disposed of through a licensed hazardous waste disposal contractor.[6][7]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[2]

Experimental Protocol for Disposal

This protocol outlines the steps for the safe disposal of small quantities of this compound typically found in a research laboratory setting.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unreacted monomer, contaminated solvents, and disposable labware (e.g., pipette tips, wipes), must be treated as hazardous waste.

  • This waste stream must be segregated from other chemical waste to prevent accidental mixing with incompatible materials.[4]

2. Waste Collection:

  • Use a designated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste: this compound" and should also list any other components of the waste mixture (e.g., solvents).

  • Do not fill the waste container to more than 80% capacity to allow for vapor expansion.

3. Neutralization of Gross Contamination (if necessary and permissible by institutional guidelines):

  • For cleaning glassware or equipment with significant residual monomer, a preliminary rinse with a suitable solvent (e.g., acetone or ethanol) can be performed. This rinsate must be collected as hazardous waste.

  • Caution: Do not attempt to neutralize or chemically treat the bulk this compound waste unless you are a trained professional with specific procedures for this compound.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment bin.

  • The storage area should be away from heat sources, direct sunlight, and incompatible chemicals.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Provide the EHS or disposal company with a complete and accurate description of the waste contents.

Disposal Workflow Diagram

DisposalWorkflow cluster_preparation Step 1: Preparation cluster_collection Step 2: Collection & Segregation cluster_handling Step 3: Handling & Storage cluster_disposal Step 4: Final Disposal A Identify 2-Nitrobutyl methacrylate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated & Labeled Hazardous Waste Container B->C Proceed to Collection D Segregate from Incompatible Chemicals C->D E Collect Waste in Fume Hood D->E Proceed to Handling F Securely Cap & Store in Secondary Containment E->F G Contact Environmental Health & Safety (EHS) F->G Ready for Disposal H Arrange for Professional Hazardous Waste Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on general principles for handling hazardous chemicals. Always consult your institution's specific safety protocols and your Environmental Health and Safety (EHS) department for guidance on chemical waste disposal. The absence of a specific SDS for this compound necessitates a cautious approach to its handling and disposal.

References

Personal protective equipment for handling 2-Nitrobutyl methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Nitrobutyl methacrylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Usage
Eye Protection Safety glasses with side-shields and a face shieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Nitrile glovesGloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2]
Skin and Body Protection Complete chemical-resistant suit, flame-retardant antistatic protective clothingThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] Appropriate footwear that covers and protects the entire foot is also necessary.
Respiratory Protection Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridgesTo be used as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Keep the container tightly closed when not in use.[1][3][4][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][3][4] No smoking is permitted in the handling area.[1][4]

  • Use spark-proof and explosion-proof equipment.[3]

2. Safe Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash skin thoroughly after handling.[1][4]

  • Wear the appropriate personal protective equipment as detailed in the table above.[1][4]

  • Avoid contact with strong oxidizers, acids, bases, and reducing agents.[2][3]

3. Spill Management:

  • In case of a spill, immediately evacuate the area.

  • Remove all sources of ignition.[3]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[2][3]

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

4. Decontamination:

  • Decontaminate the spill area with an appropriate cleaning agent.

  • Take off all contaminated clothing immediately and wash it before reuse.[1][4]

  • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and adhere to regulations.

  • Waste Collection: All waste materials, including unused product, absorbent materials from spills, and contaminated PPE, should be collected in labeled, sealed containers.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. It is often recommended to use a licensed professional waste disposal service. Incineration is a suggested method of disposal for similar chemicals.[6] Do not empty into drains.[3]

  • Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste.

Emergency Response Workflow

The following diagram outlines the procedural flow for responding to a chemical spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Situation cluster_Containment Spill Containment & Cleanup cluster_Major_Spill Major Spill Protocol cluster_Final_Steps Post-Cleanup Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess_Spill Assess Spill Size and Risk Ignition->Assess_Spill Minor_Spill Minor Spill? Assess_Spill->Minor_Spill PPE Don Appropriate PPE Minor_Spill->PPE Yes Contact_EHS Contact Emergency Services / EH&S Minor_Spill->Contact_EHS No Ventilate Ensure Proper Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Properly Decontaminate->Dispose Secure_Area Secure the Area / Prevent Entry Contact_EHS->Secure_Area Report Document and Report the Incident Dispose->Report

Caption: Chemical spill response workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.